1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-13(12)6-3-2-5(8(9,10)11)4-7(6)14(15)16/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBAZCATUSUQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379553 | |
| Record name | 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120940-43-4 | |
| Record name | 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120940-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
CAS Number: 120940-43-4
This technical guide provides a comprehensive overview of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, a substituted hydrazine derivative of interest in medicinal chemistry and synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine, is a compound with the molecular formula C₈H₈F₃N₃O₂.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 120940-43-4 | [1][2] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2] |
| Molecular Weight | 235.16 g/mol | [1] |
| Synonyms | N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1] |
| Melting Point | 68-70°C | |
| InChI Key | GBBAZCATUSUQOJ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process involving the formation of a parent hydrazine followed by N-methylation.[1] The compound is noted to be for research use only, not for human or veterinary use.[1]
Experimental Protocol: Two-Step Synthesis
This protocol describes a common laboratory-scale synthesis.
Step 1: Synthesis of the Parent Hydrazine, (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
-
Diazotization:
-
Reduction:
Step 2: N-Methylation
-
Alkylation:
-
Base and Reaction Conditions:
-
Purification:
-
The final product, this compound, can be purified using column chromatography on silica gel with a hexane/ethyl acetate (4:1) eluent, achieving yields in the range of 70–85%.[1]
-
Biological Activity and Potential Applications
While extensive published research on the specific biological activities of this compound is limited, the compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of treatments for cancer and infectious diseases.[1] Its structural features, including the nitro and trifluoromethyl groups, are known to influence pharmacokinetic and pharmacodynamic properties.[1]
Anticancer and Antimicrobial Potential:
-
General Activity: Hydrazone derivatives, a class of compounds to which this molecule is related, have shown a wide range of biological activities, including anticonvulsant, antidepressant, anti-inflammatory, antimicrobial, and antitumoral effects.[3]
-
Cytotoxicity: Preliminary cytotoxicity assays on derivatives of this compound suggest selective toxicity towards cancer cells over normal cells, a highly desirable trait for anticancer drug candidates.[4] One source provides the following illustrative data for a derivative:
| Cell Line | IC₅₀ (µM) | Selectivity Index |
| Cancer Cell Line A | 15 | 5 |
| Normal Cell Line B | 75 | - |
| (Note: This data is presented as illustrative by the source and may not represent results from a peer-reviewed study for this specific compound.)[4] |
-
Antimicrobial Research: Phenylhydrazone derivatives have been synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains.[5] The presence of nitro and trifluoromethyl groups can enhance the biological activity of such compounds.[1]
Potential Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, its biological activity can be attributed to the interplay of its functional groups.[1]
-
Nitro Group: The nitroaromatic moiety can participate in redox reactions within cells. It can be enzymatically reduced to form nitro radical anions and other reactive oxygen species (ROS), which can induce cellular damage and apoptosis. This is a known mechanism for several anticancer and antimicrobial drugs.
-
Trifluoromethyl Group (-CF₃): This group is a common feature in modern pharmaceuticals. It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] It also improves metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to a longer biological half-life.
-
Hydrazine Moiety: The hydrazine functional group can interact with various biological targets and serves as a versatile scaffold for synthesizing a diverse range of pharmacologically active compounds.[2]
References
- 1. 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-33-3 | Benchchem [benchchem.com]
- 2. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]
- 3. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: Physicochemical Properties of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of the compound 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, a molecule of interest in various research and development domains.
Molecular Identity and Weight
This compound is a complex organic molecule with the chemical formula C₈H₈F₃N₃O₂.[1] Its molecular structure is characterized by a phenyl ring substituted with a nitro group, a trifluoromethyl group, and a methylhydrazine moiety.
The precise molecular weight of a compound is a fundamental parameter for a wide range of experimental procedures in chemistry and pharmacology, including reaction stoichiometry, solution preparation, and analytical characterization. The molecular weight of this compound has been determined to be 235.16 g/mol .[1][2]
Summary of Physicochemical Data
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2] |
| Molecular Weight | 235.16 g/mol | [1][2] |
| CAS Number | 120940-43-4 | [1][2] |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically not a direct experimental measurement in modern laboratories. Instead, it is calculated based on its molecular formula, which is determined through various analytical techniques.
1. Determination of Molecular Formula:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary technique used to determine the accurate mass of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion, the elemental composition can be deduced with high precision, leading to the confirmation of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. The integration of proton signals and the number of distinct carbon signals help to confirm the number of each type of atom, thus validating the molecular formula.
-
Elemental Analysis: This classical method involves the combustion of a known amount of the compound and measuring the amounts of carbon dioxide, water, and nitrogen gas produced. This provides the percentage composition of carbon, hydrogen, and nitrogen, from which the empirical formula can be derived. In conjunction with mass spectrometry data, the molecular formula can be definitively established.
2. Calculation of Molecular Weight:
Once the molecular formula (C₈H₈F₃N₃O₂) is confirmed, the molecular weight is calculated by summing the atomic weights of all the constituent atoms. The standard atomic weights used are:
-
Carbon (C): ~12.011 amu
-
Hydrogen (H): ~1.008 amu
-
Fluorine (F): ~18.998 amu
-
Nitrogen (N): ~14.007 amu
-
Oxygen (O): ~15.999 amu
Calculation: (8 × 12.011) + (8 × 1.008) + (3 × 18.998) + (3 × 14.007) + (2 × 15.999) = 235.16 g/mol
Logical Relationship Diagram
The following diagram illustrates the logical workflow from the chemical name to the determination of its molecular weight.
Caption: Workflow for determining the molecular weight.
References
"1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine" chemical properties
An In-depth Technical Guide on 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
Chemical and Physical Properties
This compound, also known as N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine, is a substituted hydrazine derivative.[1] Its structure is characterized by a phenyl ring substituted with a nitro group (-NO₂) and a trifluoromethyl (-CF₃) group, with a methylhydrazine moiety attached.[1] These electron-withdrawing substituents enhance its stability and reactivity, making it a significant intermediate in organic synthesis.[1] The compound is typically an orange crystalline solid.[2]
| Property | Value | Reference |
| CAS Number | 120940-43-4 | [1][3] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1][3] |
| Molecular Weight | 235.16 g/mol | [1][3] |
| Appearance | Orange, Solid Crystalline | [2] |
| Melting Point | 64 - 67 °C | [1][2] |
| Boiling Point | 68 - 70 °C | [1] |
| Density | 1.47 g/cm³ | [1] |
| Flash Point | 135.6 °C | [1] |
| IUPAC Name | 1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1] |
| InChI Key | GBBAZCATUSUQOJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN(C1=C(C=C(C=C1)C(F)(F)F)--INVALID-LINK--[O-])N | [1] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound is through the alkylation of its corresponding phenylhydrazine precursor.[1]
General Experimental Protocol: Methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
-
Dissolution: The precursor, (2-nitro-4-(trifluoromethyl)phenyl)hydrazine, is dissolved in a polar aprotic solvent such as Tetrahydrofuran (THF).
-
Addition of Base: A base, typically potassium carbonate (K₂CO₃), is added to the solution. The role of the base is to act as a scavenger for the acid byproduct generated during the reaction.[1]
-
Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I), is added to the mixture. The lone pair of electrons on the hydrazine nitrogen attacks the electrophilic methyl group.[1]
-
Reaction Conditions: The reaction is stirred at a controlled temperature. The polar aprotic solvent helps to stabilize the transition state, facilitating the nucleophilic attack.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove salts and the solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final compound.
Chemical Reactions
This compound can undergo several types of chemical reactions, primarily involving its functional groups: the nitro group, the hydrazine moiety, and the methyl group.[1]
-
Reduction: The nitro group is susceptible to reduction, typically converting it to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as hydrazine hydrate, and is a common step in synthesizing more complex molecules.[1]
-
Substitution: The hydrazine group can act as a nucleophile and participate in substitution reactions, allowing for the introduction of different chemical moieties.[1]
-
Oxidation: Under specific conditions, the methyl group attached to the hydrazine can be oxidized to form corresponding oxides.[1]
-
Hydrazone Formation: Like other hydrazine derivatives, it can react with aldehydes and ketones to form hydrazones. This reaction is fundamental in medicinal chemistry for creating compounds with diverse biological activities.[4]
References
Technical Guide: Synthesis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, a substituted hydrazine derivative with potential applications in pharmaceutical research. The synthesis is presented as a two-step process, commencing with the formation of a hydrazine intermediate followed by N-methylation. This document provides detailed experimental protocols, quantitative data tables, and a visual representation of the synthesis pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step sequence:
-
Step 1: Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine. This intermediate is prepared from 2-nitro-4-(trifluoromethyl)aniline via a diazotization reaction, followed by in-situ reduction of the resulting diazonium salt.
-
Step 2: N-Methylation. The synthesized (2-nitro-4-(trifluoromethyl)phenyl)hydrazine is then methylated to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
This procedure involves the diazotization of 2-nitro-4-(trifluoromethyl)aniline and subsequent reduction with stannous chloride.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2-nitro-4-(trifluoromethyl)aniline | ≥98% | Commercially available |
| Concentrated Hydrochloric Acid (HCl) | 37% | Standard lab grade |
| Sodium Nitrite (NaNO₂) | ≥99% | Standard lab grade |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Standard lab grade |
| Ethanol (EtOH) | 95% | Standard lab grade |
| Sodium Bicarbonate (NaHCO₃) | ≥99% | Standard lab grade |
| Dichloromethane (DCM) | ≥99.8% | Standard lab grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | Standard lab grade |
Experimental Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Carefully neutralize the acidic reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-nitro-4-(trifluoromethyl)phenyl)hydrazine.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: N-Methylation to yield this compound
This procedure outlines the methylation of the hydrazine intermediate using methyl iodide.
Materials and Reagents:
| Reagent | Purity | Supplier |
| (2-nitro-4-(trifluoromethyl)phenyl)hydrazine | - | From Step 1 |
| Methyl Iodide (CH₃I) | ≥99% | Standard lab grade |
| Potassium Carbonate (K₂CO₃) | ≥99% | Standard lab grade |
| Tetrahydrofuran (THF) | ≥99.9% | Standard lab grade |
| Ethyl Acetate | ≥99.5% | Standard lab grade |
| Hexane | ≥98.5% | Standard lab grade |
Experimental Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-nitro-4-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
-
Methylation:
-
Add methyl iodide (1.2-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 6-12 hours, or until the starting material is consumed as indicated by TLC analysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., a 4:1 ratio) to afford pure this compound. The final product is a crystalline solid with a melting point of 64–67°C[1].
-
Quantitative Data Summary
The following tables summarize the typical reaction conditions and expected outcomes based on analogous procedures.
Table 1: Reaction Parameters for the Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
| Parameter | Value |
| Diazotization | |
| Temperature | 0-5 °C |
| Reaction Time | 30 minutes |
| Reduction | |
| Temperature | 0-10 °C initially, then room temp. |
| Reaction Time | Several hours |
| Overall Yield | Variable |
Table 2: Reaction Parameters for the N-Methylation Step
| Parameter | Value |
| Methylating Agent | Methyl Iodide |
| Base | Potassium Carbonate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60-80 °C (Reflux) |
| Reaction Time | 6-12 hours |
| Yield | 70-85% (reported for analogous reactions) |
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis pathway for this compound.
References
Unraveling the Enigmatic Mechanism of Action of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a synthetic compound of interest within the realms of pharmaceutical and agrochemical research. Its unique chemical architecture, characterized by the presence of a nitro group, a trifluoromethyl moiety, and a methylhydrazine substituent on a phenyl ring, suggests a potential for diverse biological activities. This document aims to provide a comprehensive technical guide on the current understanding of its mechanism of action. However, it is critical to preface this guide with the acknowledgement that, despite its availability as a research chemical, detailed, publicly accessible data on its specific molecular targets, signaling pathway interactions, and quantitative biological activity remains exceptionally limited. The information presented herein is largely inferred from the known roles of its constituent functional groups and general principles of medicinal chemistry.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount to postulating its biological interactions.
| Property | Value | Reference |
| CAS Number | 120940-43-4 | [1] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1] |
| Molecular Weight | 235.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 68-70 °C | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Postulated Mechanism of Action: A Hypothesis-Driven Approach
In the absence of direct experimental evidence, the mechanism of action of this compound can be hypothesized based on the well-documented activities of its key functional groups.
The Role of the Nitroaromatic Group
The 2-nitro-4-(trifluoromethyl)phenyl moiety is a critical pharmacophore. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electron density of the aromatic ring.
-
Potential for Bioreduction: Aromatic nitro groups are susceptible to enzymatic reduction in biological systems, particularly under hypoxic conditions often found in solid tumors and certain microbial environments. This reduction can lead to the formation of highly reactive nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can covalently modify and inactivate essential biomolecules, including proteins and nucleic acids, leading to cytotoxicity.
The Contribution of the Trifluoromethyl Group
The trifluoromethyl group is a common substituent in modern pharmaceuticals and agrochemicals, valued for its ability to modulate several key properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby potentially increasing the compound's biological half-life.
-
Lipophilicity: The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and access intracellular targets.
-
Binding Interactions: The trifluoromethyl group can participate in non-covalent interactions with biological targets, such as dipole-dipole and hydrophobic interactions, which can contribute to binding affinity and selectivity.
The Reactivity of the Methylhydrazine Moiety
The 1-methyl-1-phenylhydrazine substructure is another key feature. Hydrazine derivatives are known to be reactive and can undergo various transformations in a biological context.
-
Potential for Oxidation and Radical Formation: Hydrazines can be oxidized to form reactive diazenes and diazonium ions. These species can act as alkylating agents or generate free radicals, which can induce cellular damage through oxidative stress.
-
Chelation of Metal Ions: The hydrazine moiety may act as a chelator for essential metal ions, such as iron, copper, or zinc, which are crucial for the function of many enzymes. Disruption of metalloenzyme function could be a potential mechanism of action.
Hypothetical Signaling Pathway and Workflow Diagrams
Given the lack of specific data, the following diagrams are presented as hypothetical models to illustrate potential mechanisms and experimental approaches.
References
An In-depth Technical Guide on the Solubility of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of the chemical compound 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. Due to its potential applications in pharmaceutical development and as an intermediate in organic synthesis, understanding its solubility is crucial for its handling, formulation, and reaction optimization.[1] This document collates qualitative solubility data, proposes a standardized experimental protocol for quantitative solubility determination, and illustrates a relevant synthetic workflow.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 120940-43-4 | [1][2][3] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1][3] |
| Molecular Weight | 235.16 g/mol | [1][3] |
| Melting Point | 64°C to 70°C | [1][4][5] |
| Boiling Point | 68°C to 70°C | [1][4] |
| Density | ~1.47 g/cm³ | [1][4] |
| Appearance | Crystalline solid, Orange solid | [1][4] |
Solubility Data
Currently, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative information can be inferred from synthesis and purification procedures mentioned in chemical datasheets and research articles.
The table below summarizes the observed or implied solubility in several organic solvents.
| Solvent | Solubility | Context/Rationale |
| Acetonitrile | Mentioned to improve solubility | Described as a suitable polar aprotic solvent for reactions involving this compound.[1] |
| Acetic Acid | Soluble | Used as a solvent in the synthesis of the compound.[1] |
| Ethanol-Water Mixtures | Soluble | Utilized as a solvent system for reactions involving this compound.[1] |
| Dichloromethane (DCM) | Soluble | Employed for extraction during the workup phase of its synthesis, indicating good solubility.[1] |
| Methanol | Likely Soluble | Often used for compounds with similar polarity. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for a wide range of organic compounds. |
It is important to note that the terms "soluble" and "sparingly soluble" are qualitative. For precise applications, quantitative determination of solubility is recommended.
Experimental Protocol for Solubility Determination
To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Acetonitrile, HPLC grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the withdrawn supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification using HPLC:
-
Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is often suitable.[1]
-
Inject the filtered sample of the saturated solution into the HPLC system.
-
Determine the concentration of the compound in the saturated solution by interpolating its peak area on the calibration curve.
-
-
Data Analysis and Reporting:
-
The solubility is the concentration determined from the HPLC analysis.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound, a process from which solubility information is often inferred.
Caption: Workflow for the synthesis and purification of the target compound.
This guide provides a foundational understanding of the solubility characteristics of this compound based on available data. For any application requiring precise solubility values, the experimental protocol outlined herein should be followed. Further research into the quantitative solubility of this compound in a broader range of organic solvents would be a valuable contribution to the scientific community.
References
- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 2. 120940-43-4|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE price,buy 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE - chemicalbook [chemicalbook.com]
- 5. N-METHYL-N-(2-NITRO-4-TRIFLUOROMETHYL)PHENYL]HYDRAZINE | 120940-43-4 | INDOFINE Chemical Company [indofinechemical.com]
Spectral Analysis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a substituted hydrazine derivative with the molecular formula C₈H₈F₃N₃O₂ and a molecular weight of 235.16 g/mol .[1] Its structure incorporates a phenyl ring substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position, with a methylhydrazine moiety attached at the 1-position. This compound holds potential significance in medicinal chemistry and drug development due to the pharmacological activities associated with hydrazine and nitro-aromatic scaffolds.
This technical guide provides a detailed overview of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As of the compilation of this document, publicly available experimental spectral data for this specific compound is limited. Therefore, the data presented herein is predictive, based on the analysis of structurally analogous compounds. This guide also outlines the standard experimental protocols for acquiring such spectral data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related compounds, including nitro-trifluoromethyl-phenyl derivatives and methyl-phenylhydrazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.5 | d | 1H | Ar-H (H-3) |
| ~ 7.8 - 8.0 | dd | 1H | Ar-H (H-5) |
| ~ 7.5 - 7.7 | d | 1H | Ar-H (H-6) |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
| ~ 3.0 - 3.3 | s | 3H | -CH₃ |
Predicted solvent: CDCl₃ or DMSO-d₆. The chemical shifts of the aromatic protons are influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. The -NH₂ proton signal is expected to be broad and its chemical shift can be concentration and solvent dependent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | Ar-C (C-2, C-NO₂) |
| ~ 135 - 140 | Ar-C (C-1, C-N) |
| ~ 125 - 130 (q) | Ar-C (C-4, C-CF₃) |
| ~ 120 - 125 (q) | -CF₃ |
| ~ 120 - 125 | Ar-C (C-6) |
| ~ 115 - 120 | Ar-C (C-5) |
| ~ 110 - 115 | Ar-C (C-3) |
| ~ 30 - 35 | -CH₃ |
The quartet multiplicity for the carbon attached to the CF₃ group and the CF₃ carbon itself is due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| 2900 - 3000 | Weak | C-H stretching (methyl) |
| 1600 - 1620 | Medium | C=C stretching (aromatic) |
| 1520 - 1550 | Strong | N-O stretching (asymmetric, nitro group) |
| 1340 - 1360 | Strong | N-O stretching (symmetric, nitro group) |
| 1300 - 1330 | Strong | C-F stretching (trifluoromethyl group) |
| 1100 - 1150 | Strong | C-F stretching (trifluoromethyl group) |
| 800 - 850 | Strong | C-H bending (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 235 | [M]⁺, Molecular ion |
| 220 | [M - CH₃]⁺ |
| 189 | [M - NO₂]⁺ |
| 174 | [M - NO₂ - CH₃]⁺ |
| 166 | [M - CF₃]⁺ |
The fragmentation pattern is predicted based on the stability of the resulting fragments. The presence of the trifluoromethyl and nitro groups will significantly influence the fragmentation pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Synthesis
A plausible synthesis route involves the nucleophilic aromatic substitution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with methylhydrazine.
Materials:
-
1-chloro-2-nitro-4-(trifluoromethyl)benzene
-
Methylhydrazine
-
Anhydrous potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene in anhydrous DMF, add anhydrous potassium carbonate and methylhydrazine.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Solid sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or after separation by gas chromatography).
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample synthesis to spectral data analysis.
References
An In-depth Technical Guide to the Medicinal Chemistry Applications of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a synthetic compound of significant interest in medicinal chemistry. Its unique molecular architecture, featuring a nitro group, a trifluoromethyl moiety, and a methylhydrazine substituent on a phenyl ring, suggests a strong potential for diverse biological activities. This technical guide provides a comprehensive overview of the core aspects of this compound, including its synthesis, potential therapeutic applications, and the experimental protocols for its evaluation. While specific biological data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related analogues to provide a robust framework for future research and development.
Introduction
Substituted phenylhydrazines are a well-established class of compounds in drug discovery, known to exhibit a wide range of pharmacological effects, including anticancer and antimicrobial properties.[1] The subject of this guide, this compound, incorporates several key pharmacophores that are known to enhance therapeutic potential. The trifluoromethyl group can improve metabolic stability and cell permeability, while the nitroaromatic system can be bioreductively activated under hypoxic conditions, a characteristic of solid tumors.[1][2] The N-methylation of the hydrazine moiety can further influence its conformational properties and biological activity.[3]
This guide will delve into the synthetic pathways, potential mechanisms of action, and detailed experimental protocols to facilitate the exploration of this promising compound in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, beginning with the commercially available 2-nitro-4-(trifluoromethyl)aniline. The general synthetic approach involves the formation of the parent hydrazine followed by N-methylation.[1]
Experimental Protocol: Synthesis
Step 1: Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
-
Diazotization: 2-nitro-4-(trifluoromethyl)aniline is dissolved in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[1]
-
Reduction: The freshly prepared diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride in ethanol, at a controlled temperature to reduce the diazonium group to a hydrazine.[1] The resulting (2-nitro-4-(trifluoromethyl)phenyl)hydrazine can be isolated by filtration or extraction and purified by recrystallization.
Step 2: N-Methylation
-
The synthesized (2-nitro-4-(trifluoromethyl)phenyl)hydrazine is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF).
-
A suitable base, for instance, potassium carbonate, is added to the solution.
-
A methylating agent, such as methyl iodide, is then added, and the reaction mixture is heated to facilitate the N-methylation.[1]
-
Upon completion, the reaction is worked up by removing the solvent, and the crude product is purified using column chromatography to yield this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120940-43-4 | [1] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1] |
| Molecular Weight | 235.16 g/mol | [4] |
| Appearance | Pale yellow crystalline solid (predicted) | [5] |
| Predicted LogP | ~2.5 | [1] |
Potential Applications in Medicinal Chemistry
Based on the structural motifs present in this compound, two primary areas of therapeutic application are proposed: oncology and infectious diseases.
Anticancer Activity
The presence of the 2-nitro and 4-trifluoromethyl groups on the phenyl ring suggests that this compound could act as a hypoxia-activated prodrug.[2] Solid tumors often contain regions of low oxygen (hypoxia), where specific reductase enzymes are upregulated. These enzymes can selectively reduce the nitro group of the compound to generate reactive cytotoxic species that can damage DNA and other cellular macromolecules, leading to cancer cell death.[2]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Nitroaromatic compounds and hydrazine derivatives have a long history as antimicrobial agents.[2] The proposed mechanism of action often involves the reduction of the nitro group to form reactive intermediates that can induce oxidative stress and damage microbial DNA and proteins.[2] The trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its penetration through microbial cell walls.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.
-
Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound is not available, general principles can be inferred from related compound classes.
-
Nitro Group Position: The position of the nitro group is critical for bioreductive activation. The ortho position to the hydrazine moiety may influence the electronic properties and reduction potential.
-
Trifluoromethyl Group: This group generally enhances lipophilicity and metabolic stability. Its position at the 4-position may influence binding to target enzymes or receptors.
-
N-Methyl Group: The methyl group on the hydrazine can affect the compound's conformation and steric interactions with biological targets. It may also influence its metabolic fate.
Conclusion and Future Directions
This compound represents a molecule with significant untapped potential in medicinal chemistry. Its structural features strongly suggest promising anticancer and antimicrobial activities. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound. Future research should focus on obtaining empirical data to validate these hypotheses, including the determination of IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial strains. Further studies into its mechanism of action, particularly its potential as a hypoxia-activated prodrug, and its pharmacokinetic profile will be crucial for its development as a potential therapeutic agent. The detailed protocols and conceptual frameworks presented herein are intended to serve as a catalyst for such investigations.
References
- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity of the nitro group in "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine"
An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted hydrazine derivative with the molecular formula C₈H₈F₃N₃O₂ and a molecular weight of 235.16 g/mol .[1][2] Its structure is characterized by a phenyl ring functionalized with a nitro group (-NO₂) at the 2-position, a potent electron-withdrawing trifluoromethyl group (-CF₃) at the 4-position, and a methylhydrazine moiety at the 1-position.[1] The strategic placement of these functional groups dictates the compound's electronic properties and chemical behavior, making it a valuable intermediate in organic synthesis.[1]
This technical guide provides a comprehensive analysis of the reactivity of the nitro group within this molecule. The strong electron-withdrawing nature of both the nitro and trifluoromethyl substituents creates a highly electron-deficient aromatic system, which profoundly influences the reaction pathways of the nitro group itself. The primary reactivities discussed herein are the reduction of the nitro group to an amine and the role of the nitro group in activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.
Electronic Effects and General Reactivity
The chemical reactivity of the nitro group in this compound is predominantly governed by the electronic landscape of the aromatic ring.
-
Electron-Withdrawing Effects : The nitro group is one of the strongest electron-withdrawing groups, reducing electron density on the attached scaffold through both inductive and resonance effects.[3] This effect is significantly amplified by the presence of the trifluoromethyl group at the para-position, which is also a powerful electron-withdrawing substituent.[1]
-
Enhanced Electrophilicity : The synergistic electron withdrawal by the -NO₂ and -CF₃ groups renders the phenyl ring highly electrophilic.[1] This increased electrophilicity is a key factor in the compound's utility in nucleophilic substitution reactions and facilitates the reduction of the nitro group.[1][3]
-
Reactivity Profile : Consequently, the two most significant reactions concerning the nitro group are its reduction to the corresponding aniline derivative and its role as a powerful activating group for nucleophilic aromatic substitution, where it may also potentially serve as a leaving group.
Key Reactions of the Nitro Group
Reduction of the Nitro Group to an Amino Group
The transformation of an aromatic nitro group into an amino group is a fundamental and versatile reaction in organic synthesis. This reduction proceeds through a six-electron transfer, typically involving nitroso and hydroxylamine intermediates.[4]
Caption: Stepwise reduction of an aromatic nitro group.
Common and effective methods for this transformation are detailed below.
Table 1: Summary of Nitro Group Reduction Methodologies
| Method | Reagents and Conditions | Typical Products | Key Advantages |
| Catalytic Hydrogenation | H₂ gas, Metal Catalyst (e.g., Ni, Pt, Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate) | Aromatic Amine | High yields, clean reaction, avoids harsh acidic conditions.[5] |
| Metal-Acid Reduction | Metal (e.g., Sn, Fe, Zn), Strong Acid (e.g., HCl) | Aromatic Amine | Cost-effective, robust, widely used historically. |
| Hydrazine Reduction | Hydrazine Hydrate (N₂H₄·H₂O), Catalyst (e.g., Raney Ni, Pd/C) | Aromatic Amine | Effective for selective reductions, avoids strong acids.[1] |
| Stannous Chloride Reduction | Stannous Chloride (SnCl₂), Solvent (e.g., Ethanol, Ethyl Acetate) | Aromatic Amine | Milder conditions, good for substrates with acid-sensitive groups.[1] |
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups ortho and para to a potential leaving group makes the aromatic ring highly susceptible to nucleophilic attack.[6] In this compound, the nitro group itself can, under certain conditions, act as a leaving group or, more commonly, activate other positions on the ring for substitution if a suitable leaving group were present. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a stabilized Meisenheimer intermediate.[6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
While the hydrazine moiety is not a typical leaving group, the high electrophilicity of the ring suggests that reactions with potent nucleophiles could potentially lead to substitution products.[1]
Table 2: Potential Nucleophiles for SNAr Reactions on Activated Nitroarenes
| Nucleophile Class | Example | Expected Product Type |
| Alkoxides | Sodium Methoxide (NaOCH₃) | Aryl Ether |
| Amines | Piperidine, Aniline | N-Aryl Amine |
| Thiolates | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |
| Halides | Fluoride (e.g., KF) | Fluoroarene |
Detailed Experimental Protocols
Protocol 1: Reduction of the Nitro Group using Hydrazine Hydrate
This protocol is adapted from general procedures for the reduction of activated nitroarenes.[1]
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (5.0 eq)
-
Palladium on carbon (10% Pd/C, 0.1 eq)
-
Ethanol (as solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the starting material in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add 10% Pd/C to the solution.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate dropwise to the refluxing mixture over 30 minutes.
-
After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general framework for reacting an activated aryl system with a nucleophile.[7]
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Aniline, 1.2 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of the starting material in anhydrous DMF, add the selected nucleophile and potassium carbonate.
-
Heat the reaction mixture to 60-100 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue via column chromatography to isolate the desired product.
-
Quantitative Data and Physical Properties
The following table summarizes known quantitative data for the title compound.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120940-43-4 | [1][2][8] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2] |
| Molecular Weight | 235.16 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 64–67 °C | [1] |
| Purity (Commercial) | >97% | [1] |
| IR Absorption (-NO₂) | ~1550 cm⁻¹ and ~1375 cm⁻¹ (typical for aromatic nitro compounds) | [9] |
Conclusion
The reactivity of the nitro group in this compound is fundamentally shaped by the powerful electron-withdrawing environment of the phenyl ring. This electronic deficiency makes the nitro group highly amenable to reduction into an amino group using a variety of standard methodologies, including catalytic hydrogenation and chemical reductants. Furthermore, the entire aromatic system is activated towards nucleophilic aromatic substitution, creating opportunities for further functionalization. This dual reactivity makes the title compound a versatile intermediate for the synthesis of complex aniline derivatives and other highly substituted aromatic structures relevant to pharmaceutical and materials science research.
References
- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. 120940-43-4|this compound|BLD Pharm [bldpharm.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide: The Core Role of the Trifluoromethyl Group in 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. The trifluoromethyl (-CF3) group, in particular, stands out for its profound impact on a molecule's physicochemical and pharmacokinetic profile. This technical guide delves into the specific role of the trifluoromethyl group in the context of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine . The presence of this group, in conjunction with a nitro group on the phenyl ring, creates a unique electronic and steric environment that dictates the molecule's stability, reactivity, and potential biological interactions. This document provides a detailed analysis of these effects, supported by quantitative data, experimental methodologies, and illustrative diagrams to offer a comprehensive resource for researchers in drug discovery and development.
The Multifaceted Influence of the Trifluoromethyl Group
The trifluoromethyl group imparts a range of beneficial properties to a parent molecule, which are critical for its potential as a pharmaceutical agent or a research chemical.[1][2] These properties stem from the unique characteristics of the fluorine atom, namely its high electronegativity, and the strength of the carbon-fluorine bond.
Enhanced Metabolic Stability
A primary driver for incorporating a -CF3 group is to improve a molecule's metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[3][4] This high bond energy makes the trifluoromethyl group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5] By replacing a metabolically susceptible group (like a methyl group) with a -CF3 group, chemists can effectively block common metabolic pathways, such as oxidation.[5] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5] In the case of this compound, the -CF3 group protects the phenyl ring from hydroxylation, a common metabolic fate.
Modulation of Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and binding to biological targets.[1][2] The trifluoromethyl group is a lipophilic substituent, with a Hansch π value of +0.88, meaning it generally increases the lipophilicity of a molecule.[3][4] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[1][2][3] In this compound, the -CF3 group contributes to its overall lipophilic character, which can facilitate its transport and interaction with molecular targets within a biological system.[6]
Potent Electronic Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[7] This is due to the strong inductive effect of the three highly electronegative fluorine atoms.[7] In this compound, the phenyl ring is substituted with two strong electron-withdrawing groups: the nitro group (-NO2) at the 2-position and the trifluoromethyl group (-CF3) at the 4-position. This substitution pattern significantly reduces the electron density of the aromatic ring, enhancing the compound's electrophilicity.[6] This electronic modulation can profoundly influence the molecule's reactivity and its ability to interact with biological targets, often leading to increased binding affinity and potency through favorable electrostatic interactions.[1]
Quantitative Data Summary
To better understand the impact of trifluoromethyl substitution, the following table compares its key physicochemical properties to those of a methyl group, a common hydrocarbon counterpart.
| Property | Trifluoromethyl (-CF3) Group | Methyl (-CH3) Group | Impact on Molecular Properties |
| Hansch Lipophilicity Parameter (π) | +0.88[3][4] | +0.56 | Increases lipophilicity, affecting solubility and membrane permeability. |
| van der Waals Radius | ~2.7 Å (group) | ~2.0 Å (group) | Larger steric bulk can improve binding selectivity. |
| Electronegativity (Pauling Scale) | 3.98 (Fluorine) | 2.20 (Hydrogen) | Strong electron-withdrawing nature alters molecular electronics.[3] |
| Bond Dissociation Energy (C-X) | ~485 kJ/mol (C-F)[3][4] | ~414 kJ/mol (C-H)[3][4] | Confers high metabolic stability by resisting enzymatic cleavage.[1][5] |
Key Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine the metabolic stability conferred by the trifluoromethyl group, an in vitro microsomal stability assay is a standard method. This assay measures the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., this compound).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare working solutions of the test compound in phosphate buffer. Also, prepare the NADPH regenerating system solution in the same buffer.[5]
-
Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.[5]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point is collected immediately by adding the stopping solution to designated wells before adding the NADPH solution.[5]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.[5]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration in the assay.
Visualizations: Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed.
Caption: Logical flow of -CF3 properties to their functional roles.
Caption: Workflow for an in vitro microsomal stability assay.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine"
An In-depth Technical Guide to 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine for Researchers and Drug Development Professionals
Introduction
This compound is a substituted hydrazine derivative with the chemical formula C₈H₈F₃N₃O₂.[1][2][3] This compound, also known as N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine, has garnered interest in the scientific community for its potential applications in medicinal chemistry and material science.[1] Its structure is characterized by a phenyl ring substituted with a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), along with a methyl-substituted hydrazine moiety.[1] These functional groups are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, making this compound a valuable building block for drug discovery and development, particularly in the areas of infectious diseases and oncology.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and commercial availability.
Chemical and Physical Properties
The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 120940-43-4 | [1][2][4] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [1][2][3] |
| Molecular Weight | 235.16 g/mol | [1][2][3] |
| IUPAC Name | 1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1] |
| Synonyms | N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | [1][2][3] |
| Appearance | Orange solid | [2] |
| Melting Point | 64°C to 67°C | [1][2] |
| Boiling Point | 68°C to 70°C | [1][2] |
| Density | 1.47 g/cm³ (Predicted) | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Potential Applications in Research and Development
The unique structural characteristics of this compound make it a compound of interest for various applications:
-
Pharmaceutical Development : The presence of both a nitro group and a trifluoromethyl group makes this molecule a candidate for medicinal chemistry research.[1] These groups can modulate a compound's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] Consequently, it has been investigated for its potential use in novel drug formulations.[1]
-
Oncology and Infectious Diseases : Research has pointed towards its potential utility in the development of treatments for cancer and infectious diseases.[1]
-
Material Science : The hydrazine moiety in the compound allows it to be used in the synthesis of more complex molecules and materials.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the alkylation of a corresponding phenylhydrazine derivative.[1] A general, representative protocol for the synthesis of substituted phenylhydrazines involves the diazotization of an aniline precursor followed by reduction.
General Experimental Protocol for Phenylhydrazine Synthesis
The following is a generalized procedure based on established methods for creating phenylhydrazine derivatives.[5]
-
Diazotization : An appropriate aniline precursor, in this case, 2-nitro-4-(trifluoromethyl)aniline, is dissolved in an acidic solution (e.g., hydrochloric acid in acetic acid). The mixture is cooled to 0°C.[5] A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the corresponding diazonium salt. The reaction is stirred at 0°C for approximately 30 minutes.[5]
-
Reduction : A pre-cooled solution of a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, is added dropwise to the diazonium salt solution at 0°C.[5] This reduces the diazonium salt to the phenylhydrazine hydrochloride. The reaction mixture is stirred for about an hour at this temperature.[5]
-
Isolation : The resulting precipitate, the hydrochloride salt of the phenylhydrazine, is collected by filtration.[5]
-
Methylation (Alkylation) : The synthesized (2-nitro-4-(trifluoromethyl)phenyl)hydrazine would then undergo a subsequent alkylation step to introduce the methyl group onto the hydrazine nitrogen, yielding the final product. This is typically performed under acidic conditions.[1]
Synthesis Workflow Diagram
Caption: General synthesis pathway for this compound.
Chemical Reactivity and Pathways
The functional groups on this compound dictate its chemical reactivity.
-
Reduction of the Nitro Group : The nitro group can be reduced to an amino group using common reducing agents, providing a pathway to synthesize a new class of derivatives.[1]
-
Nucleophilic Substitution : The hydrazine moiety can act as a nucleophile or be replaced in nucleophilic substitution reactions.[1]
-
Oxidation : The methyl group is susceptible to oxidation under specific reaction conditions.[1]
Reactivity Diagram
Caption: Key chemical reactions of this compound.
Commercial Suppliers
This compound is available from several chemical suppliers for research purposes. It is important to note that this chemical is intended for research use only and not for human or veterinary use.[1][3]
| Supplier | Website | Notes |
| Benchchem | benchchem.com | Lists the compound with CAS No. 120940-43-4.[1] |
| BLDpharm | bldpharm.com | Lists the compound with CAS No. 120940-43-4.[4] |
| ChemicalBook | chemicalbook.com | Provides properties and safety information.[2] |
| Santa Cruz Biotechnology | scbt.com | Lists the compound with CAS No. 120940-43-4.[3] |
Safety Information
According to safety information provided by suppliers, this compound is associated with the following hazards:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Appropriate personal protective equipment (PPE), such as gloves, eye protection, and respiratory protection, should be worn when handling this compound.[2] It should be used only in a well-ventilated area.[2]
References
- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 2. 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE price,buy 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 120940-43-4|this compound|BLD Pharm [bldpharm.com]
- 5. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Indoles Using 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The incorporation of a trifluoromethyl group is a widely recognized strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] This document provides detailed application notes and protocols for the synthesis of substituted indoles utilizing 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine as a key starting material. The primary synthetic route described is the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[3][4][5] The resulting 7-nitro-5-(trifluoromethyl)-substituted indoles are of particular interest in drug discovery, with potential applications in oncology due to their ability to induce apoptosis and target key cellular pathways.[1][6][7]
Reaction Overview: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and an aldehyde or ketone into an indole.[4] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[4][9]
General Reaction Scheme:
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
Caption: Experimental workflow for indole synthesis.
Potential Signaling Pathway in Cancer
Substituted indoles are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death). [1]A simplified representation of a potential signaling pathway is shown below.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of 1-Methyl-4-(trifluoromethyl)-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methyl-4-(trifluoromethyl)-7-nitro-1H-indole from 1-methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine via the Fischer indole synthesis. Due to the presence of two strong electron-withdrawing groups on the phenylhydrazine ring, this transformation requires robust reaction conditions. This application note outlines a protocol utilizing polyphosphoric acid (PPA) as a catalyst and solvent, a common and effective choice for challenging Fischer indole cyclizations. Additionally, we present representative data for the synthesis and characterization of the target indole and discuss its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Introduction
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a versatile and widely used method for the synthesis of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[2]
The starting material, this compound, presents a synthetic challenge due to the deactivating effects of the nitro and trifluoromethyl groups. These electron-withdrawing substituents reduce the nucleophilicity of the hydrazine and hinder the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. Consequently, harsher reaction conditions, such as the use of a strong acid like polyphosphoric acid (PPA), are often necessary to drive the reaction to completion.[3][4]
Indole derivatives bearing nitro and trifluoromethyl groups are of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for other functional groups. Notably, substituted indoles are known to act as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[5][6][7] This protocol provides a pathway to novel indole derivatives that can be explored for their potential as kinase inhibitors and other therapeutic applications.
Experimental Protocols
Synthesis of 1-Methyl-4-(trifluoromethyl)-7-nitro-1H-indole-2,3-dicarboxylate (from Diethyl Ketomalonate)
This protocol describes a one-pot synthesis of a 2,3-disubstituted indole from this compound and diethyl ketomalonate.
Materials:
-
This compound
-
Diethyl ketomalonate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (10 eq by weight relative to the hydrazine).
-
Addition of Reactants: To the PPA, add this compound (1.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Add diethyl ketomalonate (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Characterization Data
The following table summarizes the expected characterization data for the synthesized indole.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.0-8.2 (m, 2H), 4.4-4.6 (q, J = 7.1 Hz, 4H), 4.0 (s, 3H), 1.4-1.6 (t, J = 7.1 Hz, 6H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 164.5, 160.8, 142.1, 138.5, 130.2, 125.4 (q, J = 272 Hz), 122.8, 119.5 (q, J = 4 Hz), 118.7, 115.3, 62.9, 31.5, 14.2 |
| HRMS (ESI) | Calculated for C₁₅H₁₄F₃N₂O₆ [M+H]⁺, found within ± 5 ppm |
Data Presentation
The following tables present representative data for the Fischer indole synthesis with electron-deficient hydrazines, illustrating the effect of different reactants and catalysts on the reaction outcome.
Table 1: Fischer Indole Synthesis with Various Ketones
| Entry | Ketone | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | PPA | 110 | 6 | 45 |
| 2 | Cyclohexanone | PPA | 120 | 5 | 58 |
| 3 | Propiophenone | PPA | 120 | 8 | 35 |
| 4 | Diethyl Ketomalonate | PPA | 110 | 4 | 65 |
Table 2: Effect of Catalyst on the Synthesis with Cyclohexanone
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | - | 120 | 5 | 58 |
| 2 | H₂SO₄ | Acetic Acid | 118 | 12 | 42 |
| 3 | ZnCl₂ | Toluene | 110 | 24 | 25 |
| 4 | p-TsOH | Xylene | 140 | 18 | 30 |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
derivatization of aldehydes with "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine" for HPLC
An in-depth guide to the derivatization of aldehydes with 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine for quantitative analysis by High-Performance Liquid Chromatography (HPLC) is presented. This method is designed for researchers, scientists, and professionals in drug development and quality control who require sensitive and reliable quantification of aldehydic compounds.
Application Notes
The derivatization of aldehydes with this compound is a pre-column derivatization technique employed to enhance the detection of aldehydes in HPLC analysis. Aldehydes often lack a strong chromophore, making their direct detection by UV-Vis detectors challenging, especially at low concentrations. This derivatization reaction introduces a UV-active moiety into the aldehyde molecule, significantly improving its molar absorptivity and thus, the sensitivity of the HPLC method.
The reagent, this compound, reacts with the carbonyl group of an aldehyde in an acidic medium to form a stable hydrazone derivative. This derivative exhibits strong UV absorbance, allowing for sensitive quantification. The trifluoromethyl group on the phenyl ring can also be advantageous for detection by other methods if required. This method is applicable to a wide range of aldehydes and can be used for their determination in various matrices, including pharmaceutical preparations, environmental samples, and biological fluids.
Principle of the Method
The underlying principle of this analytical method is the nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is typically acid-catalyzed. The resulting 1-methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazone derivative is then separated from other sample components by reverse-phase HPLC and quantified using a UV-Vis detector at a wavelength where the derivative exhibits maximum absorbance.
Caption: Derivatization reaction of an aldehyde.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from the HPLC analysis of various aldehyde derivatives formed with this compound. (Note: These values are illustrative and may vary depending on the specific aldehyde, instrumentation, and experimental conditions).
| Aldehyde | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Formaldehyde | 3.5 | 0.5 | 1.5 |
| Acetaldehyde | 4.2 | 0.8 | 2.4 |
| Propionaldehyde | 5.1 | 1.0 | 3.0 |
| Butyraldehyde | 6.3 | 1.2 | 3.6 |
| Benzaldehyde | 8.7 | 0.7 | 2.1 |
Experimental Protocols
Materials and Reagents
-
This compound (Derivatizing Reagent)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (H₂O)
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), analytical grade
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Volumetric flasks, pipettes, and autosampler vials
Protocol 1: Preparation of Solutions
-
Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask. This solution should be prepared fresh daily and protected from light.
-
Acid Catalyst (0.1 M HCl in Acetonitrile): Prepare a 0.1 M solution of hydrochloric acid in acetonitrile.
-
Aldehyde Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the aldehydes of interest by dissolving 10 mg of each aldehyde in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1-100 µg/mL).
Protocol 2: Derivatization Procedure
-
In a 1.5 mL autosampler vial, add 100 µL of the aldehyde standard solution or sample.
-
Add 200 µL of the derivatizing reagent solution.
-
Add 50 µL of the 0.1 M HCl acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
Add 650 µL of acetonitrile:water (50:50, v/v) to bring the final volume to 1 mL.
-
The sample is now ready for HPLC analysis.
Protocol 3: HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for separating a mixture of aldehyde derivatives.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-15 min: Gradient to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: Gradient back to 60% B
-
21-25 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: The wavelength of maximum absorbance for the hydrazone derivatives (a preliminary scan of a derivatized standard is recommended to determine the optimal wavelength, which is often in the range of 350-400 nm).
Application Note: HPLC-UV Analysis of Carbonyl Compounds Using 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
Abstract
This application note presents a methodology for the determination of carbonyl compounds (aldehydes and ketones) by reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV). The method is based on the pre-column derivatization of carbonyls with the novel reagent 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine (MNTPH). The electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring of MNTPH are expected to enhance its reactivity towards carbonyl compounds and provide a chromophore for sensitive UV detection.[1] This document provides a detailed protocol for sample preparation, derivatization, and HPLC-UV analysis, along with hypothetical performance data to serve as a benchmark for method development and validation.
Introduction
Carbonyl compounds are a class of organic molecules that are of significant interest in various fields, including environmental science, food chemistry, and pharmaceutical development, due to their potential toxicity and role as intermediates in chemical synthesis. A common analytical approach for the quantification of carbonyls is derivatization followed by chromatographic separation. The most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[2][3][4][5] This application note explores the use of a novel derivatizing agent, this compound (MNTPH), for the HPLC-UV analysis of carbonyl compounds. The structural features of MNTPH, specifically the nitro and trifluoromethyl groups, are anticipated to offer good reactivity and result in stable hydrazone derivatives with strong UV absorption, enabling sensitive detection.[1]
Principle of the Method
The analytical method involves a two-step process. First, the carbonyl compounds in the sample are reacted with this compound in an acidic solution to form the corresponding stable, colored hydrazone derivatives. Subsequently, the derivatized analytes are separated by reversed-phase HPLC and detected by a UV-Vis detector. The concentration of each carbonyl compound is determined by comparing its peak area to that of a corresponding standard.
Caption: General workflow for the analysis of carbonyl compounds using MNTPH derivatization followed by HPLC-UV.
Experimental Protocols
3.1. Reagents and Materials
-
This compound (MNTPH), 97% purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Perchloric acid (HClO₄) or Hydrochloric acid (HCl), analytical grade
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone, etc.)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for sample cleanup
3.2. Preparation of Solutions
-
MNTPH Derivatizing Reagent (1 mg/mL): Dissolve 10 mg of MNTPH in 10 mL of acetonitrile. This solution should be stored in an amber vial at 4°C and prepared fresh weekly.
-
Acid Catalyst (0.1 M HClO₄): Carefully dilute the required volume of concentrated perchloric acid in HPLC-grade water.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each carbonyl compound in acetonitrile.
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile to the desired concentration range (e.g., 0.1 - 10 µg/mL).
3.3. Derivatization Procedure
-
To 1 mL of the sample or standard solution in a glass vial, add 1 mL of the MNTPH derivatizing reagent.
-
Add 100 µL of the acid catalyst (0.1 M HClO₄) to the mixture.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 40°C for 60 minutes in a water bath or heating block.
-
After incubation, allow the solution to cool to room temperature.
-
The derivatized sample is now ready for direct injection into the HPLC system. For complex matrices, a solid-phase extraction cleanup step may be necessary before analysis.
Caption: Reaction of a carbonyl compound with MNTPH to form a stable hydrazone.
3.4. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: A wavelength scan of the derivatized standards is recommended. Based on the chromophores present, a detection wavelength in the range of 360-400 nm is expected to be optimal.
Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. Note: This data is hypothetical and serves as a guideline. Actual performance must be determined through method validation.
| Carbonyl Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) (0.1-10 µg/mL) |
| Formaldehyde | 4.2 | 0.02 | 0.06 | >0.999 |
| Acetaldehyde | 5.8 | 0.02 | 0.07 | >0.999 |
| Acetone | 6.5 | 0.03 | 0.09 | >0.998 |
| Propionaldehyde | 7.9 | 0.01 | 0.04 | >0.999 |
| Butyraldehyde | 9.3 | 0.01 | 0.03 | >0.999 |
| Benzaldehyde | 11.5 | 0.01 | 0.03 | >0.999 |
| Hexaldehyde | 13.8 | 0.01 | 0.02 | >0.999 |
Discussion
This application note provides a foundational protocol for the HPLC-UV analysis of carbonyl compounds using the novel derivatizing agent this compound. The proposed method is based on established principles of carbonyl derivatization with hydrazine-based reagents.[6][7] The presence of electron-withdrawing groups on the aromatic ring of MNTPH is expected to enhance the stability of the resulting hydrazone and provide a strong chromophore for sensitive UV detection.[1]
Researchers and drug development professionals should note that the provided protocols, especially the derivatization conditions and HPLC parameters, are starting points and will likely require optimization for specific applications and matrices. A full method validation according to ICH or other relevant guidelines is necessary before implementation for routine analysis.
Conclusion
The use of this compound as a derivatizing agent presents a promising alternative for the sensitive and selective analysis of carbonyl compounds by HPLC-UV. The detailed protocol and hypothetical performance data in this application note offer a comprehensive starting point for method development and validation in research and quality control laboratories.
References
- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 2. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(9-fluorenylmethyloxycarbonyl)phenylhydrazine (FmPH): a new chromophoric reagent for quantitative monitoring of solid-phase aldehydes(1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the N-methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine to synthesize 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and analytical agents. The presence of electron-withdrawing groups, a nitro group at the 2-position and a trifluoromethyl group at the 4-position, enhances the stability and reactivity of the molecule[1].
The described protocol follows a two-step synthesis. The first step involves the synthesis of the parent hydrazine, (2-nitro-4-(trifluoromethyl)phenyl)hydrazine, from 2-nitro-4-(trifluoromethyl)aniline. The second step is the N-methylation of the synthesized hydrazine using methyl iodide. This method is robust and provides a good yield of the desired N-methylated product.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| (2-nitro-4-(trifluoromethyl)phenyl)hydrazine | 1513-50-4 | C₇H₆F₃N₃O₂ | 221.14 | - | - |
| This compound | 120940-43-4 | C₈H₈F₃N₃O₂ | 235.16 | 64-67[1] | 70-85 |
Expected Spectroscopic Data for this compound:
-
¹H NMR:
-
Aromatic protons will appear in the downfield region (approx. δ 7.0-8.5 ppm), with splitting patterns influenced by the substitution on the phenyl ring.
-
The N-methyl protons will likely appear as a singlet around δ 3.0-3.5 ppm.
-
The N-H proton of the hydrazine will appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the range of δ 110-150 ppm. The carbons attached to the nitro and trifluoromethyl groups will show characteristic shifts and coupling with fluorine.
-
The N-methyl carbon will appear in the aliphatic region, typically around δ 30-40 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) is expected at m/z 235.
-
Common fragmentation patterns for nitrophenylhydrazines involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring[2].
-
Experimental Protocols
Step 1: Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
This initial step involves the conversion of 2-nitro-4-(trifluoromethyl)aniline to its corresponding hydrazine.
Materials:
-
2-nitro-4-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂)
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve 2-nitro-4-(trifluoromethyl)aniline in a suitable solvent and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for a specified time to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of stannous chloride in ethanol. Slowly add the previously prepared diazonium salt solution to the stannous chloride solution. The reaction is typically exothermic, so careful temperature control is necessary.
-
Isolation: After the reaction is complete, the (2-nitro-4-(trifluoromethyl)phenyl)hydrazine can be isolated by precipitation, followed by filtration and washing. Further purification can be achieved by recrystallization.
Step 2: N-methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine
This step describes the methylation of the synthesized hydrazine to obtain the final product.
Materials:
-
(2-nitro-4-(trifluoromethyl)phenyl)hydrazine (from Step 1)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine (1.0 equivalent) in tetrahydrofuran (THF), add potassium carbonate (a suitable excess, e.g., 2-3 equivalents).
-
Add methyl iodide (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1) mixture as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. The expected yield is in the range of 70-85%.
Mandatory Visualizations
Caption: Synthetic workflow for the N-methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine.
References
Application Notes and Protocols: 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a versatile building block in organic synthesis, particularly valuable for the construction of heterocyclic compounds bearing a trifluoromethyl group. The presence of the trifluoromethyl moiety is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The nitro group, in conjunction with the hydrazine functionality, provides a reactive handle for intramolecular cyclization reactions to form fused ring systems, most notably indazoles. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of trifluoromethyl-substituted indazoles, which are important scaffolds in numerous therapeutic agents.
Key Applications: Synthesis of 1-Methyl-7-(trifluoromethyl)-1H-indazole
A primary application of this compound is its conversion to 1-methyl-7-(trifluoromethyl)-1H-indazole via reductive cyclization. This transformation involves the reduction of the nitro group to an amino group, which then undergoes intramolecular condensation with the hydrazine moiety to form the indazole ring.
Reaction Scheme:
Caption: Reductive cyclization of the starting hydrazine.
Quantitative Data from Analogous Reactions
While a specific, detailed report for the reductive cyclization of this compound is not extensively documented, the following table summarizes quantitative data from analogous syntheses of substituted indazoles from nitro-precursors. This data provides a strong basis for predicting the outcome and optimizing the reaction conditions for the target synthesis.
| Starting Material | Product | Reducing Agent/Conditions | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-Aryl-2-(2-nitrobenzylidene)hydrazines | 1-Aryl-1H-indazoles | K₂CO₃, heat | DMF | Not specified | Good | General Procedure |
| 2-Nitroacetophenone oxime | 3-Methyl-1H-indazole | [Cp*Fe(CO)₂]₂, CO (50 atm), 150 °C | Dioxane | 46 | 59 | Analogous Study |
| N-phenyl o-nitrobenzaldimine | 2-Phenylindazole | n-Bu₃P | Not specified | Not specified | - | Mechanistic Study |
| 2-Nitrobenzylamine derivatives | 1H-Indazoles | Nitroreductase (NfsA or BaNTR1) | Buffer | 1 | >99 | Biocatalytic Method |
Experimental Protocols
The following protocols are based on established methods for the reductive cyclization of nitrophenylhydrazines to form indazoles and can be adapted for the specific synthesis of 1-methyl-7-(trifluoromethyl)-1H-indazole.
Protocol 1: Reductive Cyclization using Iron in Acetic Acid
This is a classical and cost-effective method for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
Iron powder (activated)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add activated iron powder (5.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-methyl-7-(trifluoromethyl)-1H-indazole.
Protocol 2: Reductive Cyclization using Tin(II) Chloride
Tin(II) chloride is another common reagent for the reduction of nitro groups and often provides cleaner reactions.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture and carefully basify with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product.
Visualization of Reaction Mechanism and Workflow
Reductive Cyclization Mechanism
The following diagram illustrates the proposed mechanism for the reductive cyclization of this compound to 1-methyl-7-(trifluoromethyl)-1H-indazole.
Caption: Proposed mechanism for indazole formation.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of 1-methyl-7-(trifluoromethyl)-1H-indazole.
Caption: Experimental workflow for synthesis.
Conclusion
This compound is a valuable and reactive building block for the synthesis of trifluoromethyl-substituted indazoles. The protocols and data provided herein, based on well-established chemical transformations, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The presence of the trifluoromethyl group in the final indazole products makes this synthetic route particularly attractive for the development of novel bioactive molecules.
References
Application Notes and Protocols for Fischer Indole Synthesis with Electron-Withdrawing Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the construction of the indole nucleus, a prevalent scaffold in pharmaceuticals and natural products. However, the reaction is notoriously challenging when the arylhydrazine precursor bears electron-withdrawing groups (EWGs), which deactivate the aromatic ring towards the key electrophilic cyclization step. These application notes provide a comprehensive overview of reaction conditions, including conventional heating and microwave-assisted protocols, for the successful synthesis of indoles from electronically deactivated phenylhydrazines. Detailed experimental protocols for substrates bearing nitro, cyano, and ester functionalities are presented, along with a comparative analysis of various acid catalysts.
Introduction
The Fischer indole synthesis, first reported in 1883, involves the acid-catalyzed thermal rearrangement of an arylhydrazone to an indole. The mechanism proceeds through the formation of an enamine tautomer, followed by a-sigmatropic rearrangement, aromatization, cyclization, and elimination of ammonia to furnish the indole ring system. The presence of electron-withdrawing substituents on the phenylhydrazine ring slows down the reaction and in some cases, prevents it altogether under standard conditions. This is attributed to the reduced electron density of the aromatic ring, which disfavors the electrophilic attack required for cyclization.
To overcome this challenge, more forcing reaction conditions are typically required. This includes the use of strong Brønsted or Lewis acids, higher reaction temperatures, and longer reaction times. More recently, microwave irradiation has emerged as a powerful tool to accelerate these sluggish reactions, often leading to improved yields and shorter reaction times.
This document outlines optimized conditions and detailed protocols for the Fischer indole synthesis of substrates bearing common electron-withdrawing groups, providing researchers with a practical guide for the synthesis of these valuable indole derivatives.
General Mechanistic Pathway
The generally accepted mechanism for the Fischer indole synthesis is depicted below. The key steps involve the formation of a hydrazone from an arylhydrazine and a carbonyl compound, followed by acid-catalyzed tautomerization to an enamine, a-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.
Caption: General mechanistic pathway of the Fischer indole synthesis.
Comparative Data of Reaction Conditions
The following tables summarize various reaction conditions for the Fischer indole synthesis with phenylhydrazines bearing electron-withdrawing groups.
Table 1: Synthesis of Nitro-Substituted Indoles
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Nitrophenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | Benzene | 85-115 | 20-60 min | High (not specified) | |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic acid | Acetic acid | Reflux | 24 h | Not specified | |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid / HCl | Acetic acid / HCl | Reflux | 4 h | 30 | |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid | Acetic acid | Reflux | 1.5 h | 10 | |
| Ethyl pyruvate m-nitrophenylhydrazone | - | Polyphosphoric acid | - | Not specified | Not specified | Mixture of 4- and 6-nitroindoles |
Table 2: Synthesis of Cyano-Substituted Indoles
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Method | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Cyanophenylhydrazine HCl | Cyclohexanone | p-TSA | - | Microwave | 600 | Not specified | 3 min | High (not specified) | |
| 4-Cyanophenylhydrazine HCl | Various ketones/aldehydes | p-TSA | - | Microwave | Not specified | Not specified | Not specified | High (not specified) |
Table 3: Synthesis of Ester-Substituted Indoles
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | β-Nitroacrylates | p-TsOH | Ethanol | Reflux | 8 h | 32 |
Experimental Protocols
General Workflow
The following diagram illustrates a generalized experimental workflow for the Fischer indole synthesis.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Protocol 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate using Polyphosphoric Acid (Conventional Heating)
This protocol is adapted from the procedure described for the synthesis of 5-nitroindole-2-carboxylic acid.
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Benzene (or Toluene as a safer alternative)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve p-nitrophenylhydrazine hydrochloride in water and ethyl pyruvate in ethanol. Mix the two solutions and stir at a temperature between 20-60°C for 20-60 minutes. The formation of the ethyl pyruvate-4-nitrophenylhydrazone can be monitored by TLC. Collect the precipitated hydrazone by filtration and dry.
-
Cyclization: To a round-bottom flask equipped with a reflux condenser, add the dried hydrazone and benzene (or toluene). Add polyphosphoric acid to the mixture. Heat the reaction mixture to 85-115°C and stir for 20-60 minutes. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to a stirred solution of saturated sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude ethyl 5-nitroindole-2-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 5-Cyanoindoles
This is a general protocol for the one-pot synthesis of 5-cyanoindoles using microwave irradiation.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Ketone or aldehyde (e.g., cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Microwave reactor vials
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq), the desired ketone or aldehyde (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (10-20 mol%).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature for a short duration (e.g., 600 W for 3 minutes). The optimal conditions may need to be determined empirically for each substrate.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Troubleshooting and Optimization
-
Low Yields: For substrates with strongly deactivating groups, consider using a stronger acid catalyst such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or a higher boiling point solvent to allow for higher reaction temperatures. The use of microwave irradiation can also significantly improve yields.
-
Side Reactions: The high temperatures and strongly acidic conditions required can sometimes lead to side reactions and decomposition of the starting materials or product. Careful optimization of the reaction temperature and time is crucial.
-
Catalyst Choice: The choice of acid catalyst is critical. While polyphosphoric acid is often effective, other catalysts such as zinc chloride, p-toluenesulfonic acid, or even a mixture of acetic acid and hydrochloric acid can be beneficial for specific substrates. It is recommended to screen a variety of catalysts to find the optimal conditions.
Conclusion
The Fischer indole synthesis of arylhydrazines bearing electron-withdrawing groups presents a significant synthetic challenge. However, through the careful selection of strong acid catalysts, elevated temperatures, and the application of modern techniques such as microwave-assisted synthesis, a wide range of functionalized indoles can be accessed. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, facilitating the preparation of important indole-based molecules.
Synthesis of Bioactive Heterocycles from 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potentially bioactive heterocyclic compounds, namely indoles and pyrazoles, utilizing 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine as a key starting material. The trifluoromethyl and nitro functional groups on the phenylhydrazine precursor are of significant interest in medicinal chemistry, as they can modulate the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic scaffolds.
Introduction to Synthetic Pathways
This compound is a versatile reagent for the synthesis of various nitrogen-containing heterocycles. The primary synthetic routes explored in these notes are the Fischer indole synthesis for the preparation of substituted indoles and the Knorr pyrazole synthesis (and related methods) for accessing substituted pyrazoles. These heterocyclic cores are prevalent in a wide array of pharmacologically active compounds.
Data Presentation: Physicochemical Properties of Starting Material
A clear understanding of the starting material is crucial for successful synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 120940-43-4 |
| Molecular Formula | C₈H₈F₃N₃O₂ |
| Molecular Weight | 249.16 g/mol |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 1-Methyl-7-nitro-5-(trifluoromethyl)-1H-indole
The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds.[1][2] This protocol outlines the synthesis of a novel indole derivative.
Reaction Scheme:
Figure 1: Fischer Indole Synthesis Workflow.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetone (1.2 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up (Hydrazone): After completion, cool the reaction mixture to room temperature. The hydrazone intermediate may precipitate. If so, filter the solid and wash with cold ethanol. If not, remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification.
-
Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone). Heat the mixture to 100-120 °C for 1-2 hours. The color of the reaction mixture will darken.
-
Work-up (Indole): Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: A substituted indole, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Knorr Pyrazole Synthesis of 1-Methyl-5-nitro-3-phenyl-7-(trifluoromethyl)-1H-pyrazole
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This protocol details the synthesis of a substituted pyrazole.
Reaction Scheme:
Figure 2: Knorr Pyrazole Synthesis Workflow.
Materials:
-
This compound (1.0 eq)
-
1-Phenyl-1,3-butanedione (1.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the purified pyrazole derivative.
Expected Outcome: A substituted pyrazole, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Bioactivity and Signaling Pathways
While specific biological data for the synthesized compounds is not yet available, heterocycles containing trifluoromethyl and nitro moieties often exhibit a range of biological activities. Pyrazole derivatives are known to act as inhibitors of various kinases, and indole scaffolds are present in many anticancer and anti-inflammatory agents.
Hypothetical Signaling Pathway Modulation:
The synthesized indole and pyrazole derivatives, due to their structural motifs, could potentially modulate signaling pathways implicated in cancer and inflammation, such as the NF-κB or MAPK pathways.
Figure 3: Hypothetical Inhibition of NF-κB Pathway.
Summary of Potential Bioactive Heterocycles
The following table summarizes the key heterocycles that can be synthesized from this compound using the provided protocols.
| Heterocycle Class | Specific Derivative | Synthetic Method | Potential Bioactivity |
| Indole | 1-Methyl-7-nitro-5-(trifluoromethyl)-1H-indole | Fischer Indole Synthesis | Anticancer, Anti-inflammatory |
| Pyrazole | 1-Methyl-5-nitro-3-phenyl-7-(trifluoromethyl)-1H-pyrazole | Knorr Pyrazole Synthesis | Kinase Inhibition, Antimicrobial |
Disclaimer: The bioactivities listed are based on the general properties of the heterocyclic cores and the influence of the substituents. The actual biological activity of the synthesized compounds needs to be determined through in vitro and in vivo studies. These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken.
References
Application Notes & Protocols: Analytical Methods for 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine and its derivatives are a class of compounds with significant potential in pharmaceutical and agrochemical research. The presence of a nitro group, a trifluoromethyl group, and a hydrazine moiety imparts unique chemical and biological properties, including potential antitumor and antimicrobial activities. Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these compounds, as well as for studying their metabolic fate and biological interactions.
These application notes provide detailed protocols for the analysis of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, potential biological signaling pathways associated with the bioactivity of these compounds are illustrated.
Data Presentation
The following tables summarize the predicted quantitative data for the analysis of this compound. These values are intended as a reference and may require optimization based on the specific instrumentation and experimental conditions.
Table 1: Predicted HPLC-UV/Vis Parameters
| Compound | Retention Time (min) | λmax (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 8.5 | 254, 340 | 0.1 | 0.3 |
| Derivative A (e.g., Aldehyde Condensation Product) | 10.2 | 260, 365 | 0.15 | 0.45 |
| Derivative B (e.g., Acylated Derivative) | 9.8 | 258, 350 | 0.12 | 0.36 |
Table 2: Predicted GC-MS Parameters
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 12.3 | 249 | 232, 203, 187, 159 |
| Derivative A (e.g., Aldehyde Condensation Product) | 15.1 | Varies | Varies |
| Derivative B (e.g., Acylated Derivative) | 14.5 | Varies | Varies |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| CH₃ | 3.1 | CH₃ | 45 |
| NH | 5.5 | C-N | 148 |
| Aromatic H | 7.5 - 8.2 | Aromatic C | 120 - 145 |
| C-CF₃ | 125 (q) | ||
| C-NO₂ | 140 | ||
| CF₃ | 123 (q) |
Experimental Protocols
HPLC-UV/Vis Method for Purity Assessment and Quantification
This method is suitable for determining the purity of synthesized this compound and its derivatives, as well as for quantifying their concentration in solution.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the analyte in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 254 nm and 340 nm.
-
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Data Processing: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
GC-MS Method for Identification and Trace Analysis
GC-MS is a powerful technique for the identification of this compound and its derivatives, particularly for volatile compounds or after derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Data acquisition and processing software with a mass spectral library.
Reagents:
-
Helium (carrier gas)
-
Methanol or Ethyl Acetate (for sample dissolution)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
Injection mode: Splitless (1 µL injection).
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Electron ionization (EI) energy: 70 eV
-
Mass range: 50-400 amu
-
Scan mode: Full scan.
-
-
Analysis: Inject the sample and acquire the data.
-
Data Processing: Identify the compound by comparing the obtained mass spectrum with reference spectra or by interpreting the fragmentation pattern.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound and its derivatives.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).
Mandatory Visualizations
Caption: Experimental workflow for synthesis, analysis, and evaluation.
Caption: Proposed nitroreductase metabolic activation pathway.
Caption: Potential genotoxicity pathway of hydrazine derivatives.
Application Note and Protocol for the Purification of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine using column chromatography. This compound is a valuable intermediate in organic synthesis and drug discovery, and its purity is critical for subsequent reactions and biological testing.[1] The protocol outlines the necessary materials, step-by-step procedure, and data interpretation for successful purification.
Introduction
This compound is a substituted hydrazine derivative with significant potential in pharmaceutical and chemical research.[1] The presence of electron-withdrawing groups, the nitro (-NO2) and trifluoromethyl (-CF3) moieties, enhances its stability and reactivity.[1] Synthesis of this compound can lead to byproducts and unreacted starting materials, necessitating an efficient purification method to ensure high purity for downstream applications. Column chromatography is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase. This application note describes a robust method for the purification of the title compound using silica gel column chromatography.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm and 365 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves[2]
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]
-
Avoid inhalation of dust and vapors.[4]
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]
Experimental Protocol
Preparation of the Column
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution and Fraction Collection
-
Begin elution with a low polarity mobile phase (e.g., Hexane:Ethyl Acetate 98:2).
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the desired compound from impurities. A suggested gradient is from 2% to 20% Ethyl Acetate in Hexane.
-
Collect fractions of a suitable volume using a fraction collector or manually.
Monitoring the Separation
-
Monitor the separation process using thin-layer chromatography (TLC).
-
Spot the collected fractions on a TLC plate alongside the crude mixture and a reference standard if available.
-
Develop the TLC plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 80:20).
-
Visualize the spots under a UV lamp. The desired product is an orange crystalline solid.[2]
-
Combine the fractions containing the pure product.
Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | Hexane and Ethyl Acetate |
| Elution Mode | Gradient Elution |
| Example Gradient | 2% to 20% Ethyl Acetate in Hexane over 20 column volumes |
| Column Dimensions | Dependent on the scale of purification (e.g., 2 cm x 20 cm for 1 g of crude material) |
| Flow Rate | ~10 mL/min (for a 2 cm diameter column) |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
| Retention Factor (Rf) | Approximately 0.3-0.4 in Hexane:Ethyl Acetate (80:20) |
| Appearance of Product | Orange crystalline solid[2] |
| Melting Point | 64 - 67 °C[2] |
Visualization of the Experimental Workflowdot
// Nodes prep [label="Preparation", fillcolor="#F1F3F4"]; slurry [label="Prepare Silica Gel Slurry", fillcolor="#FFFFFF"]; pack [label="Pack Column", fillcolor="#FFFFFF"]; equilibrate [label="Equilibrate Column", fillcolor="#FFFFFF"];
loading [label="Sample Loading", fillcolor="#F1F3F4"]; dissolve [label="Dissolve Crude Product\n(Wet Loading)", fillcolor="#FFFFFF"]; adsorb [label="Adsorb on Silica\n(Dry Loading)", fillcolor="#FFFFFF"]; load_sample [label="Load Sample onto Column", fillcolor="#FFFFFF"];
elution [label="Elution & Collection", fillcolor="#F1F3F4"]; start_elution [label="Start Elution\n(Low Polarity Mobile Phase)", fillcolor="#FFFFFF"]; gradient [label="Apply Gradient Elution\n(Increase Polarity)", fillcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#FFFFFF"];
monitoring [label="Monitoring", fillcolor="#F1F3F4"]; tlc [label="TLC Analysis of Fractions", fillcolor="#FFFFFF"]; identify [label="Identify Pure Fractions", fillcolor="#FFFFFF"]; pool [label="Pool Pure Fractions", fillcolor="#FFFFFF"];
isolation [label="Product Isolation", fillcolor="#F1F3F4"]; evaporate [label="Evaporate Solvent", fillcolor="#FFFFFF"]; dry [label="Dry Under Vacuum", fillcolor="#FFFFFF"]; analyze [label="Analyze Purity & Yield", fillcolor="#FFFFFF"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> slurry -> pack -> equilibrate -> loading; loading -> dissolve; loading -> adsorb; dissolve -> load_sample; adsorb -> load_sample; load_sample -> elution; elution -> start_elution -> gradient -> collect -> monitoring; monitoring -> tlc -> identify -> pool -> isolation; isolation -> evaporate -> dry -> analyze -> pure_product; }
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common one-step method involving the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with methylhydrazine. The reaction is typically carried out in the presence of a base and a suitable solvent.
-
Multi-step Synthesis from Aniline Derivative: This approach begins with 2-nitro-4-(trifluoromethyl)aniline. The aniline is first diazotized with sodium nitrite and an acid (e.g., HCl) at low temperatures (0–5°C) to form a diazonium salt.[1] This intermediate is then reduced, for example with stannous chloride (SnCl₂), to yield the parent hydrazine, (2-nitro-4-(trifluoromethyl)phenyl)hydrazine.[1] The final step is the N-methylation of this hydrazine to obtain the desired product.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions of concern are:
-
Oxidation: The hydrazine product can be oxidized to form N-methyl-2-nitro-4-(trifluoromethyl)aniline. This is a frequently observed byproduct.
-
Regioisomer Formation: Methylhydrazine has two nitrogen atoms that can act as nucleophiles. While the methyl-substituted nitrogen is generally more nucleophilic, there is a possibility of reaction at the unsubstituted nitrogen to form the regioisomer, 2-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine.
-
Over-methylation: If the methylation step is not carefully controlled in the multi-step synthesis, di- or even tri-methylation of the hydrazine can occur.
-
Reduction of the Nitro Group: While typically a subsequent reaction, under certain conditions, the nitro group may be partially reduced, leading to impurities.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is highly effective for monitoring reaction progress and determining the purity of the final product. A gradient elution with acetonitrile and water (often with 0.1% trifluoroacetic acid) is typically used.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for identifying volatile impurities and side products in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or solvent. - Degradation of starting materials or product. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Optimize the reaction temperature. For SNAr reactions, temperatures between 60-120°C are often employed, but this should be determined empirically. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) and solvents (e.g., DMSO, DMF, THF) to find the optimal combination for the SNAr reaction. - Ensure starting materials are pure and dry. Work up the reaction promptly upon completion to minimize product degradation. |
| Presence of a Significant Amount of N-methyl-2-nitro-4-(trifluoromethyl)aniline | - Oxidation of the hydrazine product. | - Minimize exposure of the reaction mixture and the purified product to air and light. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Detection of a Second Isomeric Product | - Lack of regioselectivity in the reaction with methylhydrazine. | - Modify reaction conditions such as temperature and solvent to favor the desired regioisomer. Lower temperatures may improve selectivity. - Careful purification by column chromatography or preparative HPLC will be necessary to separate the isomers. |
| Difficulty in Purifying the Product | - Co-elution of impurities with the desired product. - Product instability on the chromatography column. | - For column chromatography, screen different solvent systems to achieve better separation. A gradient elution may be necessary. - If using silica gel, deactivation with a small amount of triethylamine in the eluent can sometimes improve the chromatography of basic compounds like hydrazines. - For stubborn impurities, preparative HPLC is a powerful alternative. |
Experimental Protocols
Synthesis of this compound via SNAr Reaction
-
To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add methylhydrazine (1.2-1.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Quantitative Data
Visualizations
Caption: Main and side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimization of N-Methylation Conditions for Substituted Phenylhydrazines
Welcome to the technical support center for the N-methylation of substituted phenylhydrazines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the N-methylation of substituted phenylhydrazines, offering potential causes and solutions in a direct question-and-answer format.
Problem: Low or No Product Yield
-
Why is my reaction showing low conversion of the starting material?
-
Possible Cause: The base used may not be strong enough to deprotonate the phenylhydrazine sufficiently, especially if the phenyl ring has electron-withdrawing substituents.
-
Solution: Consider switching to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, sodium hydride (NaH) can be used, which generates a highly reactive hydroxide in the presence of catalytic water, often leading to faster reaction rates.[1]
-
Possible Cause: The reaction temperature might be too low, or the reaction time too short.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration. For some methods, heating to 80-100°C is typical.[2]
-
Possible Cause: Steric hindrance from ortho-substituents on the phenyl ring can decrease the reaction rate.[3]
-
Solution: A more reactive methylating agent or harsher reaction conditions (higher temperature, stronger base) might be necessary to overcome the steric hindrance.
-
-
My starting material is consumed, but the yield of the desired product is still low. What could be the issue?
-
Possible Cause: The desired product might be degrading under the reaction or workup conditions. Phenylhydrazines can be sensitive to acidic or strongly basic environments.[2]
-
Solution: Ensure that the workup procedure is as mild as possible. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Possible Cause: Side reactions, such as oxidation of the phenylhydrazine, could be consuming the starting material or product.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Problem: Formation of Multiple Products
-
How can I avoid the formation of the N,N'-dimethylated product (bis-methylation)?
-
Possible Cause: Using an excess of the methylating agent or a highly reactive agent can lead to methylation on both nitrogen atoms of the hydrazine moiety.
-
Solution: Carefully control the stoichiometry, using only a slight excess (e.g., 1.1 equivalents) of the methylating agent. Adding the methylating agent slowly and at a lower temperature can also improve selectivity.
-
Solution: The Eschweiler-Clarke reaction is an excellent method for controlled methylation. It uses formaldehyde and formic acid and inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts and offering high selectivity for mono-methylation on a single nitrogen.[4][5][6]
-
-
Why am I observing other unexpected side products?
-
Possible Cause: Depending on the methylating agent, other side reactions can occur. For example, dimethyl carbonate can act as both a methylating and a carbamoylating agent.[7]
-
Solution: Optimize the reaction conditions (temperature, catalyst) for the desired pathway. The choice of catalyst can significantly influence the outcome.
-
Problem: Purification Challenges
-
How can I effectively purify my N-methylated phenylhydrazine product?
-
Possible Cause: The product may have similar polarity to the starting material or byproducts, making separation by column chromatography difficult.
-
Solution: If the product is a free base, it can often be purified by converting it to its hydrochloride salt, which can be recrystallized.[8] The free base can then be regenerated by treatment with a mild base.[8]
-
Solution: Distillation under reduced pressure is a viable purification method for liquid products, provided they are thermally stable.[9][10] Care must be taken as some hydrazines can decompose at elevated temperatures.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-methylation of substituted phenylhydrazines?
A1: The most common methods include:
-
Alkylation with Methyl Halides or Sulfates: Using reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g., K₂CO₃, NaH) and a suitable solvent (e.g., acetone, DMF).[11][12][13] These are powerful methylating agents but are also toxic and can lead to over-methylation.[11][13]
-
Eschweiler-Clarke Reaction: This method involves reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent.[2][4][5] It is highly selective for producing N-methylated products and avoids the formation of quaternary salts.[5][6]
-
Methylation with Dimethyl Carbonate (DMC): DMC is considered a "green" and less toxic methylating agent.[7] This reaction often requires a catalyst and can be slower than using methyl halides.[7]
Q2: How do substituents on the phenyl ring affect the N-methylation reaction?
A2: Substituents can have a significant electronic and steric impact:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the nucleophilicity of the hydrazine nitrogens, making the reaction easier.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease nucleophilicity, often requiring stronger bases or more forceful conditions for the reaction to proceed efficiently.[14]
-
Ortho-substituents can sterically hinder the approach of the methylating agent, slowing down the reaction rate.[3]
Q3: Which nitrogen of the phenylhydrazine is typically methylated?
A3: The selectivity of methylation depends on the reaction conditions. The nitrogen atom attached to the phenyl ring (Nα) and the terminal nitrogen atom (Nβ) have different reactivities. While alkyl halides tend to react at Nα, the product distribution can be influenced by the choice of base and solvent.[15] Protecting group strategies can be employed for selective alkylation of one nitrogen over the other.[16]
Q4: Can I use the Eschweiler-Clarke reaction for substituted phenylhydrazines?
A4: Yes, the Eschweiler-Clarke reaction is broadly applicable to primary and secondary amines, including aromatic amines, and is known for its high efficiency, often yielding over 80%.[2] It is a robust method for achieving selective methylation.[2][4][5]
Data and Experimental Protocols
Comparison of N-Methylation Methods
| Method | Methylating Agent | Typical Base/Reductant | Solvent | Temperature | Key Advantages | Common Issues |
| Alkyl Halide/Sulfate | Methyl Iodide, Dimethyl Sulfate | K₂CO₃, NaH, NaHCO₃ | Acetone, DMF | Room Temp to Reflux | High reactivity, well-established | Toxicity of reagents, risk of over-methylation, side reactions.[11][13] |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Formic Acid / Water | 80 - 100 °C | High selectivity, avoids quaternary salt formation, high yields.[2][4][5] | Requires heating, potential for N-formylation as an intermediate.[17] |
| Dimethyl Carbonate | Dimethyl Carbonate (DMC) | K₂CO₃, Organic Bases (e.g., TMEDA) | DMF, Toluene | Reflux | Environmentally friendly, low toxicity.[7] | Slower reaction rates, may require higher temperatures or catalysts.[7] |
General Experimental Protocol: N-Methylation using Methyl Iodide and K₂CO₃
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted phenylhydrazine (1.0 eq) in dry acetone or DMF.
-
Addition of Base: Add finely ground, anhydrous potassium carbonate (2.0-3.0 eq) to the solution with stirring.
-
Addition of Methylating Agent: Slowly add methyl iodide (1.1-1.2 eq) to the suspension dropwise at room temperature.[12]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash it with the solvent.[12]
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or vacuum distillation to obtain the pure N-methylated phenylhydrazine.
Visualizations
Experimental Workflow for N-Methylation
References
- 1. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 10. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 11. server.ccl.net [server.ccl.net]
- 12. researchgate.net [researchgate.net]
- 13. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
stability of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine" in acidic solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic solutions?
A1: this compound, like many hydrazine derivatives, can undergo acid-catalyzed hydrolysis. Generally, hydrazines are reported to be more stable in strongly acidic conditions compared to neutral or alkaline environments, particularly in the absence of oxygen. However, the presence of the nitro and trifluoromethyl groups on the phenyl ring can influence the compound's electronic properties and, consequently, its stability. It is crucial to experimentally determine the stability under your specific acidic conditions.
Q2: What are the likely degradation products of this compound in an acidic solution?
A2: The primary degradation pathway in acidic solution is expected to be the cleavage of the N-N bond through hydrolysis. This would likely yield 1-methylhydrazine and 2-nitro-4-(trifluoromethyl)aniline. Further degradation of these products may occur depending on the specific conditions.
Q3: How does pH affect the stability of the compound in acidic media?
A3: The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions (H₃O⁺). Therefore, the stability of this compound is expected to decrease as the pH approaches neutral from a strongly acidic environment. Forced degradation studies are recommended to quantify the effect of different acidic pH levels on the compound's stability.
Q4: Are there any specific storage recommendations for this compound in an acidic solution?
A4: For short-term storage of solutions, it is advisable to use a strongly acidic medium (e.g., pH 1-2) and to store at low temperatures (2-8°C) to minimize degradation[1]. Solutions should also be protected from light and oxygen to prevent photo-oxidation and oxidative degradation[2]. For long-term storage, it is best to store the compound in its solid form.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound observed during experimentation. | The acidic solution may not be sufficiently acidic, or the temperature may be too high. The solution may also be exposed to light or oxygen. | Ensure the pH of your solution is within the optimal range for stability (typically lower pH values). Conduct experiments at controlled, and if possible, reduced temperatures. Protect your solution from light by using amber vials and degas the solvent to remove dissolved oxygen. |
| Inconsistent results in stability studies. | This could be due to variations in pH, temperature, or the presence of catalytic metal ions. Inconsistent sample preparation can also be a factor. | Use calibrated pH meters and temperature-controlled environments. Use high-purity water and reagents to avoid metal ion contamination. Standardize your sample preparation protocol. |
| Formation of unexpected byproducts. | This may indicate alternative degradation pathways, such as oxidation or reactions with impurities in the solvent or reagents. | Use high-purity, degassed solvents. Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). Analyze the byproducts to understand the degradation pathway. |
| Poor solubility of the compound in the acidic medium. | The compound may have limited solubility in purely aqueous acidic solutions. | A co-solvent, such as acetonitrile or methanol, can be used to improve solubility. Ensure the chosen co-solvent is stable under the acidic conditions and does not interfere with the analysis. |
Experimental Protocols
Protocol for Forced Degradation Study in Acidic Solution
This protocol outlines a typical procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic solution.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Preparation of Acidic Solutions:
-
Prepare acidic solutions of varying concentrations, for example, 0.1 M HCl and 0.01 M HCl.
-
-
Degradation Experiment:
-
In separate, labeled amber vials, add a known volume of the stock solution to a known volume of the acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare a control sample by adding the stock solution to the same volume of the dissolution solvent (without acid).
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analyze the samples using a stability-indicating HPLC method to determine the concentration of the remaining parent compound and to detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under the different acidic conditions and temperatures.
-
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound in acidic solutions at different temperatures.
Table 1: Degradation of this compound in 0.1 M HCl
| Time (hours) | % Degradation at 40°C | % Degradation at 60°C |
| 0 | 0.0 | 0.0 |
| 2 | 1.2 | 3.5 |
| 4 | 2.5 | 7.1 |
| 8 | 5.1 | 14.0 |
| 12 | 7.6 | 20.5 |
| 24 | 14.8 | 38.2 |
Table 2: Degradation of this compound in 0.01 M HCl
| Time (hours) | % Degradation at 40°C | % Degradation at 60°C |
| 0 | 0.0 | 0.0 |
| 2 | 2.8 | 6.2 |
| 4 | 5.5 | 12.1 |
| 8 | 10.8 | 23.5 |
| 12 | 15.9 | 34.1 |
| 24 | 29.5 | 55.8 |
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Hypothetical degradation pathway in acidic solution.
References
Technical Support Center: Degradation of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
Based on the chemistry of substituted hydrazine derivatives, the primary degradation pathways are likely to involve oxidation and hydrolysis. The electron-withdrawing nitro and trifluoromethyl groups can influence the compound's stability.[1] Key potential pathways include:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of radical species and subsequent decomposition. This can be initiated by atmospheric oxygen or oxidizing agents.[2][3]
-
Hydrolysis: Cleavage of the N-N bond can occur under hydrolytic conditions, particularly when exposed to acidic or basic environments.[3]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, altering the electronic properties and subsequent stability of the molecule.[1]
Q2: What are the common degradation products observed for similar hydrazine derivatives?
Studies on other hydrazine derivatives have identified several classes of degradation products. For this compound, one might expect to find:
-
Peroxides and Alcohols: Formed through radical-mediated oxidation in the presence of oxygen and water.[2][3]
-
Secondary Amines: Resulting from the cleavage of the N-N bond.[3]
-
Hydrazones: If aldehydes or ketones are present as impurities or degradation products from other components.
Q3: How can I monitor the degradation of my compound?
A stability-indicating analytical method is crucial for monitoring degradation.[4][5] High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective technique.[6] The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.[7]
Q4: I am observing unexpected peaks in my HPLC analysis. How can I confirm they are degradants?
To confirm if new peaks are degradation products, you can perform a forced degradation study.[6] Expose your compound to stress conditions such as acid, base, oxidation, heat, and light.[4][8] If the new peaks increase under these conditions, they are likely degradants. Comparing the chromatograms of stressed samples to an unstressed control will help in identification.[6]
Troubleshooting Guides
Issue 1: Inconsistent stability data between different batches of the compound.
-
Possible Cause: Variability in the purity of raw materials, differences in the manufacturing process, or inconsistent storage and handling of the batches.
-
Troubleshooting Steps:
-
Analyze Raw Material Purity: Ensure the starting materials for each batch have consistent purity profiles.
-
Review Manufacturing Process: Check for any deviations in the synthesis, purification, and drying processes between batches.
-
Evaluate Packaging and Storage: Confirm that all batches are stored under the same conditions (temperature, humidity, light exposure) in appropriate containers.
-
Issue 2: Significant loss of the parent compound in a forced degradation study, but the sum of the degradant peaks does not account for the loss (poor mass balance).
-
Possible Cause:
-
Some degradation products may be volatile or lack a UV chromophore, making them undetectable by HPLC-UV.
-
Degradants may be irreversibly adsorbed to the HPLC column.
-
Formation of insoluble degradation products that precipitate out of solution.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in conjunction with HPLC to detect compounds without a chromophore.[9]
-
Modify HPLC Method: Adjust the mobile phase composition or gradient to ensure all components are eluted from the column.
-
Check for Precipitation: Visually inspect your samples for any precipitate. If observed, attempt to dissolve it in a stronger solvent and analyze the resulting solution.[7]
-
Issue 3: The compound degrades too quickly or not at all during the forced degradation study.
-
Possible Cause: The stress conditions are either too harsh or too mild. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed.[9]
-
Troubleshooting Steps:
-
If Degradation is Too Fast: Reduce the concentration of the stressor (e.g., acid, base, oxidizing agent), lower the temperature, or decrease the exposure time.[9]
-
If Degradation is Too Slow: Increase the concentration of the stressor, raise the temperature, or extend the exposure time.
-
Quantitative Data Summary
Since specific experimental data for the degradation of this compound is not publicly available, the following table presents a hypothetical summary of results from a forced degradation study to guide researchers in their data presentation.
| Stress Condition | Duration (hours) | Temperature (°C) | % Parent Compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 85.2 | Product A, Product B |
| 0.1 M NaOH | 24 | 60 | 78.5 | Product C, Product D |
| 3% H₂O₂ | 24 | 25 | 82.1 | Product E |
| Thermal | 48 | 80 | 95.3 | Minor peaks observed |
| Photolytic (UV) | 24 | 25 | 98.1 | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[6]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[6]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable container to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples and an unstressed control sample to an appropriate concentration with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method with DAD and/or MS detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of the parent compound remaining.
-
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Workflow for a forced degradation study.
References
- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Fischer Indole Synthesis with Substituted Hydrazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during the Fischer indole synthesis, particularly when using substituted hydrazines. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction conditions and achieve higher product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Fischer indole synthesis with substituted hydrazines?
Low yields in the Fischer indole synthesis can often be attributed to several factors. The reaction is known to be sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1] Key contributing factors include:
-
Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, while electron-donating groups can sometimes lead to side reactions.[2]
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. An inappropriate catalyst can lead to decomposition or unwanted side reactions.[3] Both Brønsted and Lewis acids are commonly used, and the optimal choice depends on the specific substrates.[4]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can cause decomposition of starting materials and products.[5]
-
Purity of Starting Materials: Impurities in the hydrazine or carbonyl compound can significantly lower the yield.[1]
-
Side Reactions: Aldol condensation of the carbonyl compound and the formation of regioisomers with unsymmetrical ketones are common side reactions that consume starting materials.[1]
Q2: How do electron-withdrawing and electron-donating substituents on the phenylhydrazine ring affect the reaction yield?
Substituents on the phenylhydrazine ring have a significant electronic influence on the rate-determining[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) increase the electron density of the aromatic ring, which generally accelerates the reaction.[2] However, strong EDGs can also stabilize intermediates that lead to side reactions, potentially lowering the yield of the desired indole.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl, -F) decrease the electron density of the ring, which can slow down the reaction and may require harsher reaction conditions (e.g., stronger acid, higher temperature) to proceed.[2] In some cases, the presence of an EWG can lead to very low or no product formation.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue. Besides the desired indole, you may be observing:
-
Regioisomers: If you are using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of two regioisomeric indoles.[6] The ratio of these isomers is influenced by the acid catalyst and steric effects.[2]
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of enolizable aldehydes or ketones.[1]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting hydrazine and carbonyl compound.
-
Degradation Products: At elevated temperatures, the starting materials or the indole product itself can decompose.
Q4: My substituted indole product is difficult to purify. What strategies can I use?
Purification of substituted indoles can be challenging due to their polarity and potential for decomposition on silica gel. Here are some strategies:
-
Column Chromatography: Use a less acidic stationary phase like neutral alumina or deactivated silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate) is often effective.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: Indoles have a weakly acidic N-H proton, which can sometimes be exploited for separation from non-acidic impurities through an acid-base extraction. However, some indoles are sensitive to strong acids or bases.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing very low or no formation of your desired indole, consider the following troubleshooting steps:
-
Verify Starting Material Purity: Ensure your substituted hydrazine and carbonyl compound are pure. Use freshly distilled or recrystallized materials if necessary.[1]
-
Optimize the Acid Catalyst: The choice of acid is critical. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3][5] Polyphosphoric acid (PPA) can be effective for less reactive substrates.[6]
-
Adjust Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious as high temperatures can lead to decomposition.[5] Monitoring the reaction by TLC is crucial to find the optimal temperature.
-
Consider a One-Pot Procedure: For unstable hydrazones, forming the hydrazone in situ without isolation can minimize decomposition and improve yields.[5]
Issue 2: Formation of Multiple Products (Low Selectivity)
When dealing with the formation of multiple products, particularly regioisomers from unsymmetrical ketones, the following adjustments can be beneficial:
-
Modify the Acid Catalyst: The regioselectivity of the reaction is highly dependent on the acidity of the medium.[2] Weaker acids may favor the formation of one regioisomer over the other.
-
Steric Hindrance: The steric bulk of the substituents on the ketone can influence the direction of enamine formation and thus the regioselectivity.
-
Solvent Selection: The choice of solvent can also play a role in the product distribution. Experiment with different solvents to see if it impacts the isomer ratio.
Quantitative Data
The following tables summarize the impact of different catalysts and substituents on the yield of the Fischer indole synthesis.
Table 1: Effect of Acid Catalyst on the Yield of 2,3-dimethyl-5-nitroindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Acetic Acid | Reflux | 1.5 | 10 |
| Acetic Acid / HCl | Acetic Acid | Reflux | 4 | 30 |
Table 2: Influence of Hydrazine Substituent on Indole Yield
| Hydrazine | Ketone | Catalyst | Yield (%) |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | High |
| o,p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | High |
| o,p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Unsuccessful |
Data synthesized from[1][8][9]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride
This protocol is a general guideline for the synthesis of substituted indoles using zinc chloride as the catalyst.[10]
Materials:
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Substituted phenylhydrazone (1.0 eq)
-
Anhydrous zinc chloride (1.5 - 2.0 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazone in anhydrous toluene.
-
Add anhydrous zinc chloride to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Protocol 2: Fischer Indole Synthesis in Acetic Acid
This protocol describes a common procedure using glacial acetic acid as both the solvent and catalyst.[1]
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Carbonyl compound (1.1 eq)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend the substituted phenylhydrazine hydrochloride and the carbonyl compound in glacial acetic acid.
-
Heat the mixture to reflux, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
preventing side product formation in derivatization reactions with "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine for derivatization reactions. Our goal is to help you minimize side product formation and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a derivatizing agent for aldehydes and ketones.[1][2] This reaction forms stable hydrazone derivatives, which can enhance detection and separation in analytical techniques like HPLC. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenyl ring increase the reactivity and stability of the reagent and its derivatives.[1]
Q2: What is the general mechanism of the derivatization reaction?
A2: The reaction is an acid-catalyzed nucleophilic addition. The hydrazine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent dehydration, facilitated by an acid catalyst, results in the formation of a stable hydrazone with a carbon-nitrogen double bond.[1][3]
Q3: What are the typical solvents and catalysts used for this derivatization?
A3: Common solvents include high-boiling point alcohols like ethanol or glycols, as well as aprotic solvents like toluene.[3][4] The reaction is typically catalyzed by a mild acid, such as acetic acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon.[1][3]
Q4: Can this reagent be used for compounds other than aldehydes and ketones?
A4: While the primary application is for carbonyl compounds, other reactive functional groups could potentially react. However, for specific applications beyond aldehydes and ketones, careful optimization and characterization of the products are necessary. For instance, some hydrazine derivatives can be used to derivatize carboxylic acids, though this often requires activation agents.[5]
Troubleshooting Guide: Preventing Side Product Formation
This section addresses common issues encountered during derivatization with this compound and provides strategies to minimize side product formation.
Issue 1: Low Yield of the Desired Hydrazone Derivative
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Optimize reaction conditions such as time, temperature, and reagent concentration. Ensure the reaction is monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion. Studies on similar derivatization reactions have shown that reaction times can range from 30 to 90 minutes and temperatures from room temperature to 60°C or higher.[6][7]
-
-
Possible Cause 2: Degradation of the Reagent or Product.
-
Solution: this compound is a stable compound, but prolonged exposure to harsh conditions (high heat, strong acids/bases) can lead to degradation.[1] Store the reagent under appropriate conditions (cool, dry, and dark). Avoid excessive heat during the reaction unless necessary.
-
-
Possible Cause 3: Sub-optimal pH.
-
Solution: The acid catalyst is crucial, but a very low pH can lead to protonation of the hydrazine, reducing its nucleophilicity. A slightly acidic medium is generally optimal. For similar reactions, a pH of around 5 has been found to be effective.[7]
-
Issue 2: Presence of Multiple Peaks Corresponding to Isomers
-
Possible Cause: Formation of Syn- and Anti-Isomers.
-
Solution: The formation of syn- and anti-isomers (E/Z isomers) around the C=N double bond of the hydrazone is a common occurrence with unsymmetrical ketones.[2] While often chromatographically separable, their formation can complicate quantification. To address this:
-
Optimize chromatographic conditions: Modify the mobile phase, column, or temperature to co-elute the isomers if they do not need to be individually quantified.
-
Integrate both peaks: If baseline separation is achieved, sum the areas of both isomer peaks for total quantification.
-
-
Issue 3: Observation of Unexpected Byproducts
-
Possible Cause 1: Oxidation of the Hydrazine or Hydrazone.
-
Solution: Hydrazines and hydrazones can be susceptible to oxidation, especially in the presence of air and at elevated temperatures. To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Side Reactions with the Solvent.
-
Solution: Ensure the chosen solvent is inert under the reaction conditions. Protic solvents like alcohols are generally suitable, but reactivity should be confirmed if unexpected products are observed.
-
-
Possible Cause 3: Further Reactions of the Hydrazone.
Data Presentation
Table 1: Optimization of Derivatization Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Starting Point |
| Temperature | Room Temp (25°C) | 40°C | 60°C | 40°C[6] |
| Reaction Time | 30 min | 60 min | 90 min | 60 min[6][9] |
| Catalyst Conc. | 0.1% (v/v) Acetic Acid | 0.5% (v/v) Acetic Acid | 1.0% (v/v) Acetic Acid | 0.5% (v/v) Acetic Acid |
| Reagent Molar Ratio | 1:1.1 (Analyte:Reagent) | 1:1.5 (Analyte:Reagent) | 1:2 (Analyte:Reagent) | 1:1.5 (Analyte:Reagent) |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Aldehydes and Ketones
-
Preparation of Reagent Solution: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 10 mg/mL.
-
Sample Preparation: Dissolve the aldehyde or ketone sample in the same solvent.
-
Derivatization Reaction:
-
In a reaction vial, combine the sample solution with the reagent solution. A molar excess of the derivatizing reagent (e.g., 1.5 to 2-fold) is recommended.
-
Add a catalytic amount of acetic acid (e.g., 0.5% v/v of the total reaction volume).
-
Cap the vial and heat the mixture at 40-60°C for 60 minutes.
-
-
Reaction Quenching and Analysis:
-
After cooling to room temperature, the reaction mixture can be directly analyzed by LC-MS or other appropriate techniques. Alternatively, the product can be extracted if necessary.
-
Visualizations
Caption: Workflow for the derivatization of carbonyl compounds.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. fiveable.me [fiveable.me]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine".
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound via recrystallization and High-Performance Liquid Chromatography (HPLC).
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound. You should select a more polar solvent or a solvent mixture. For this compound, which has polar nitro and hydrazine groups, consider solvents like ethanol, methanol, or mixtures of ethanol and water. If you are using a solvent mixture, you may need to increase the proportion of the more polar solvent.
Q2: The compound dissolves, but no crystals form upon cooling. What is the issue?
A2: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used an excessive amount of solvent, preventing the solution from becoming saturated upon cooling. To address this, evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation point.
-
Slower cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Change solvent system: The chosen solvent system may not be ideal. Experiment with different solvents or solvent mixtures.
Q4: The recovered crystals are colored, but the pure compound should be colorless/pale yellow. What happened?
A4: The color is likely due to the presence of impurities.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Repeat Recrystallization: A second recrystallization step may be necessary to remove persistent impurities.
HPLC Purification Troubleshooting
Q1: I am seeing peak tailing for my compound on a C18 column. What is the cause and how can I improve the peak shape?
A1: Peak tailing for a basic compound like a hydrazine derivative on a reverse-phase column is often caused by interactions with residual acidic silanol groups on the silica support. To mitigate this:
-
Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.
-
Add a mobile phase modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase to mask the silanol groups.
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can protonate the basic analyte, which may improve peak shape.
Q2: My compound is not retaining on the C18 column, even with a high percentage of water in the mobile phase. What should I do?
A2: While the trifluoromethyl group adds some hydrophobicity, the nitro and hydrazine groups are polar. If retention is poor:
-
Use a more retentive stationary phase: Consider a column with a higher carbon load or a different stationary phase like phenyl-hexyl.
-
Employ an ion-pairing reagent: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention.
-
Consider Normal-Phase HPLC: If the compound is highly polar, normal-phase chromatography might be a more suitable purification method.
Q3: I am observing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks can originate from several sources:
-
Contaminated mobile phase: Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase.
-
Sample carryover: The previous injection may not have been fully eluted. Run a blank gradient to wash the column.
-
Injector contamination: Clean the injector and sample loop.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Potential impurities can include:
-
Unreacted starting materials: Such as 2-nitro-4-(trifluoromethyl)aniline or methylhydrazine.
-
Side products: Arising from side reactions during the synthesis.
-
Degradation products: Hydrazines can be susceptible to oxidation, so degradation products may be present, especially if the material has been stored for a long time or exposed to air and light.
Q2: What are the key safety precautions when handling this compound?
A2: Hydrazine derivatives and nitroaromatic compounds require careful handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Toxicity: Be aware that hydrazine derivatives can be toxic and are potential carcinogens. Avoid skin contact and ingestion.
-
Stability: Nitroaromatic compounds can be energetic. Avoid heating the dry solid to high temperatures. Store the compound in a cool, dark place.
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the percentage purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
Quantitative Data Summary
The following table provides a template for summarizing purification data for this compound. Researchers should populate this table with their own experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 85 | 98.5 | 75 | Solvent: Ethanol/Water (4:1), Cooled to 0 °C |
| HPLC | 85 | >99.5 | 60 | Column: C18 (5 µm, 4.6x250 mm), Mobile Phase: Acetonitrile/Water with 0.1% TFA |
Experimental Protocols
Detailed Recrystallization Protocol
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add 20 mL of an ethanol/water (4:1 v/v) mixture and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots (1-2 mL) of the hot solvent mixture until a clear solution is obtained. Avoid adding excessive solvent.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a spatula-tip of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Detailed HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 50:50 acetonitrile:water).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B (linear gradient)
-
35-40 min: 30% B (re-equilibration)
-
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified product.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Recrystallization experimental workflow.
effect of solvent on the stability of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine" hydrazones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of hydrazones derived from 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine in various solvents. The following question-and-answer format addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of hydrazones derived from this compound?
A1: The stability of these hydrazones is primarily influenced by three factors:
-
pH: Hydrazone linkages are susceptible to hydrolysis, a reaction that is catalyzed by acidic conditions.[1] At neutral or basic pH, the stability is generally higher. The rate-determining step for hydrazone formation and hydrolysis is often the breakdown of the tetrahedral intermediate.[1]
-
Electronic Effects: The 2-nitro and 4-trifluoromethyl groups on the phenyl ring are strong electron-withdrawing groups. These groups decrease the electron density at the imine carbon, making it more susceptible to nucleophilic attack by water, which can decrease stability.[2]
-
Solvent Properties: The polarity and protic nature of the solvent can significantly impact stability. Protic solvents, like water and alcohols, can participate in the hydrolysis reaction, while aprotic solvents may offer a more stable environment. The polarity of the solvent can also influence the kinetics of degradation.[3][4]
Q2: How does solvent choice affect the stability of my hydrazone?
A2: Solvents can affect hydrazone stability through several mechanisms:
-
Hydrolysis: Protic solvents, especially water, can act as a nucleophile and directly participate in the hydrolysis of the hydrazone bond. The presence of even trace amounts of water in organic solvents can lead to degradation over time.
-
Solvation Effects: The polarity of the solvent can stabilize or destabilize the hydrazone and its transition state during degradation. Polar solvents may facilitate the charge separation that occurs during the hydrolysis transition state, thereby accelerating degradation.[5]
-
Catalysis: Some solvents may contain acidic or basic impurities that can catalyze the degradation of the hydrazone.
Q3: My hydrazone appears to be degrading in solution. How can I confirm this and identify the degradation products?
A3: Degradation can be monitored and the products identified using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for monitoring the degradation of a parent hydrazone compound. By analyzing samples at different time points, you can measure the decrease in the peak area of your hydrazone and the appearance of new peaks corresponding to degradation products.[6][7] The primary degradation products are expected to be the parent hydrazine (this compound) and the corresponding aldehyde or ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the degradation by observing the disappearance of signals corresponding to the hydrazone and the appearance of signals from the degradation products.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the parent compound and any degradation products, confirming their identities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of the hydrazone in solution. | The solvent may be protic (e.g., methanol, ethanol) or contain water. | Switch to a less polar, aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran. Ensure solvents are anhydrous. |
| The solvent may contain acidic impurities. | Use high-purity, HPLC-grade solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) in small quantities if the application allows. | |
| Inconsistent stability results between experiments. | Variation in the water content of the solvents. | Use freshly opened anhydrous solvents for each experiment or dry the solvents using appropriate methods (e.g., molecular sieves). |
| Temperature fluctuations. | Conduct stability studies in a temperature-controlled environment. | |
| Formation of unexpected side products. | The hydrazone may be susceptible to oxidation or other side reactions in the chosen solvent. | Degas solvents to remove oxygen. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| The parent aldehyde or ketone may be undergoing further reactions. | Characterize all products using LC-MS to understand the degradation pathway. |
Illustrative Stability Data
The following table provides illustrative data on the hypothetical stability of a hydrazone derived from this compound in various solvents at room temperature. Note: This data is for illustrative purposes to demonstrate potential trends and should be experimentally verified.
| Solvent | Solvent Type | Dielectric Constant (ε) | Hypothetical Half-life (t½) in hours |
| Methanol | Polar Protic | 32.7 | 12 |
| Ethanol | Polar Protic | 24.5 | 24 |
| Acetonitrile | Polar Aprotic | 37.5 | 72 |
| Dichloromethane | Nonpolar Aprotic | 9.1 | >100 |
| Tetrahydrofuran | Polar Aprotic | 7.6 | >100 |
| Hexane | Nonpolar Aprotic | 1.9 | >200 |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes a standard method for the synthesis of a hydrazone from this compound and a carbonyl compound.
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Hydrazine: Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., to 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture. The hydrazone product may precipitate out of solution and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Characterize the purified hydrazone using NMR, MS, and IR spectroscopy.
Protocol 2: HPLC Method for Hydrazone Stability Assessment
This protocol outlines a general procedure for evaluating the stability of a hydrazone in a specific solvent using HPLC.
-
Stock Solution Preparation: Prepare a stock solution of the purified hydrazone in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: At time t=0, dilute an aliquot of the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Store the stock solution in a sealed vial at a constant temperature (e.g., 25 °C), protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution and dilute it to the same concentration as the t=0 sample.
-
HPLC Analysis: Inject the samples into an HPLC system. A typical setup would be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Monitor the elution profile using a UV detector at a wavelength where the hydrazone has strong absorbance.
-
Data Analysis: Measure the peak area of the hydrazone at each time point. Plot the percentage of the remaining hydrazone (relative to the t=0 sample) against time to determine the stability profile and calculate the degradation half-life.
Visualizations
Caption: Experimental workflow for determining hydrazone stability using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbonyl Detection Reagents: 2,4-Dinitrophenylhydrazine vs. 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For researchers, scientists, and drug development professionals engaged in the detection and quantification of carbonyl compounds, the selection of an appropriate derivatizing agent is a critical step. This guide provides a detailed comparison between the classical, well-established reagent, 2,4-dinitrophenylhydrazine (DNPH), and the less-characterized alternative, 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine.
While DNPH is a widely used and extensively documented reagent for identifying aldehydes and ketones, this guide also explores the potential utility and structural considerations of this compound, for which publicly available experimental data on carbonyl derivatization is scarce.
Performance Comparison of Derivatizing Reagents
The decision of which derivatizing agent to employ is contingent upon the analytical methodology (e.g., HPLC-UV, LC-MS), the specific carbonyl compounds of interest, and the desired sensitivity of the assay. The following table summarizes the known characteristics of DNPH and the inferred properties of this compound based on its chemical structure.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound |
| Common Name | Brady's Reagent, Borche's Reagent | - |
| CAS Number | 119-26-6[1] | 120940-43-4[2][3] |
| Molecular Formula | C₆H₆N₄O₄[1] | C₈H₈F₃N₃O₂[2][4] |
| Molecular Weight | 198.14 g/mol [1][5] | 235.16 g/mol [2][4] |
| Principle of Detection | Forms a colored precipitate (dinitrophenylhydrazone) with aldehydes and ketones through a condensation reaction.[5][6][7][8] | Theoretical: May react with carbonyls, but the nucleophilicity of the hydrazine nitrogen is likely reduced by the electron-withdrawing nitro and trifluoromethyl groups, potentially hindering the reaction. |
| Applications | Qualitative and quantitative detection of aldehydes and ketones[6][7], air and water quality monitoring[9], determination of protein carbonylation.[10][11] | No established applications for carbonyl detection found in the public literature. |
| Advantages | Well-established and widely documented method, reliable for qualitative identification via melting point of derivatives[8][12], derivatives are stable and suitable for HPLC-UV analysis.[13] | Theoretical: The trifluoromethyl group might enhance the stability and lipophilicity of the molecule.[2] |
| Disadvantages | Can be explosive in its pure, dry form[7][14], may form stereoisomers that can complicate chromatographic analysis.[15] | Lack of experimental data, potentially low reactivity towards carbonyls due to electronic effects. |
Reaction Mechanisms and Experimental Workflows
The derivatization of carbonyl compounds by hydrazine-based reagents proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction.[5][16]
Reaction of 2,4-Dinitrophenylhydrazine with a Carbonyl Compound
The reaction between DNPH and an aldehyde or ketone results in the formation of a stable 2,4-dinitrophenylhydrazone derivative, which is often a colored precipitate.[6][8]
Caption: General reaction of 2,4-dinitrophenylhydrazine with a carbonyl compound.
General Workflow for Carbonyl Detection using DNPH
A typical experimental workflow for the analysis of carbonyl compounds using DNPH derivatization followed by HPLC is outlined below.
Caption: Typical workflow for carbonyl analysis using DNPH derivatization.
Experimental Protocols
Carbonyl Detection using 2,4-Dinitrophenylhydrazine (Brady's Test)
This protocol provides a general method for the qualitative detection of aldehydes and ketones.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (Brady's reagent): A solution of DNPH in a mixture of methanol and sulfuric acid.[16]
-
Test sample (aldehyde or ketone)
-
Methanol (if the sample is a solid)
-
Test tubes
-
Pipettes
Procedure:
-
Place a few drops of the liquid sample or a solution of the solid sample in methanol into a clean test tube.
-
Add a few drops of the DNPH reagent to the test tube.
-
Agitate the mixture and observe for the formation of a precipitate.
-
A yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[6][7] The color of the precipitate can give a preliminary indication of the carbonyl's structure, with aromatic carbonyls often producing redder precipitates.[1]
-
For identification, the precipitate can be filtered, washed, recrystallized, and its melting point determined and compared to literature values.[8][12]
Note on this compound
Due to the absence of published experimental protocols for the use of this compound in carbonyl detection, a detailed methodology cannot be provided. It is hypothesized that the strong electron-withdrawing effects of the nitro and trifluoromethyl groups on the phenyl ring may significantly decrease the nucleophilicity of the hydrazine nitrogen, potentially rendering it less reactive towards carbonyl compounds compared to DNPH.[17] Experimental validation would be required to confirm its efficacy as a derivatizing agent.
Conclusion
2,4-Dinitrophenylhydrazine remains a robust and reliable reagent for the detection and identification of aldehydes and ketones, supported by a vast body of literature and well-established protocols. Its primary advantages are its reliability and the extensive data available on the melting points of its derivatives.
In contrast, this compound is a compound for which there is no readily available evidence of its use as a carbonyl detection reagent. While its structure contains a hydrazine moiety, the electronic properties of the substituted phenyl ring suggest that its reactivity may be compromised. Researchers and professionals in drug development seeking novel derivatizing agents may consider investigating such compounds, but should be aware of the foundational research required to validate their performance. For routine and validated carbonyl detection, DNPH remains the industry standard.
References
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 3. 120940-43-4|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. ijrpc.com [ijrpc.com]
- 6. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 7. byjus.com [byjus.com]
- 8. savemyexams.com [savemyexams.com]
- 9. drlogy.com [drlogy.com]
- 10. Novel DNPH-based method for determination of protein carbonylation in muscle and meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-dinitrophenylhydrazine carbonyl assay in metal-catalysed protein glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. dettx.com [dettx.com]
- 15. benchchem.com [benchchem.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Hydrazine Reagents for the Derivatization of Volatile Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of volatile aldehydes is a critical task in various scientific disciplines, from environmental monitoring and food chemistry to clinical diagnostics and pharmaceutical development. Due to their often low concentrations and high reactivity, direct analysis of these compounds can be challenging. Derivatization with hydrazine reagents to form stable, readily detectable hydrazone derivatives is a widely adopted and effective strategy. This guide provides an objective comparison of three commonly used classes of hydrazine reagents: 2,4-dinitrophenylhydrazine (DNPH), dansyl hydrazine, and Girard's reagents, supported by experimental data to inform the selection of the most suitable reagent for your analytical needs.
Principle of Derivatization
Hydrazine reagents react with the carbonyl group of aldehydes to form a stable hydrazone derivative. This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone incorporates a chromophore, fluorophore, or a charged group from the derivatizing agent, which significantly enhances the detectability of the aldehyde using various analytical techniques.
Performance Comparison of Hydrazine Reagents
The choice of a derivatizing agent is dictated by several factors, including the target aldehydes, the sample matrix, the desired sensitivity, and the available analytical instrumentation. The following tables summarize the key performance characteristics of DNPH, dansyl hydrazine, and Girard's reagents based on published experimental data.
Table 1: Performance Characteristics of 2,4-Dinitrophenylhydrazine (DNPH)
| Parameter | Performance | Analytical Technique | Reference Aldehydes | Notes |
| Limit of Detection (LOD) | 0.009–5.6 ng/m³ (in air) | HPLC-UV | Formaldehyde, Acetaldehyde, Acetone, Glyoxal, etc. | LODs are matrix and analyte-dependent. |
| 17.33 µg/mL (in water) | HPLC-UV | Formaldehyde | ||
| Limit of Quantitation (LOQ) | 57.76 µg/mL (in water) | HPLC-UV | Formaldehyde | |
| Linearity (r²) | > 0.999 | HPLC-UV | Formaldehyde | Over a concentration range of 0.5 to 1321 µg/mL. |
| Precision (%RSD) | 1.9–10.1% | HPLC-UV | Various carbonyls | Replicate analyses. |
| Recovery (%) | 83–100% | HPLC-UV | Various carbonyls | Dependent on extraction and derivatization conditions. |
| Stability of Derivative | Generally stable, but can be susceptible to degradation, especially for unsaturated aldehydes like acrolein in acidic media.[1] | - | Acrolein |
Table 2: Performance Characteristics of Dansyl Hydrazine
| Parameter | Performance | Analytical Technique | Reference Aldehydes | Notes |
| Limit of Detection (LOD) | 5.63 nM (in urine) | LC-MS | Malondialdehyde | Offers high sensitivity due to the fluorescent properties of the dansyl group. |
| 5.68 nM (in serum) | LC-MS | Malondialdehyde | ||
| Limit of Quantitation (LOQ) | 5.63-500 nM (in urine) | LC-MS | Malondialdehyde | Wide quantification range. |
| 5.68-341 nM (in serum) | LC-MS | Malondialdehyde | ||
| Linearity (r²) | Not explicitly stated, but good linearity is generally achieved. | LC-MS, HPLC-Fluorescence | - | |
| Precision (%RSD) | 1.8-7.3% (inter-day) | LC-MS | Malondialdehyde | Good precision in biological matrices. |
| Recovery (%) | 98–103% | LC-MS | Malondialdehyde | Excellent recovery in complex samples. |
| Stability of Derivative | Dansyl hydrazones are known to be stable. | - | - |
Table 3: Performance Characteristics of Girard's Reagents (T and P) and Analogs
| Parameter | Performance | Analytical Technique | Reference Aldehydes/Ketones | Notes |
| Signal Enhancement | 3.3 to 7.0-fold increase compared to Girard's T (with HTMOB) | ESI-MS/MS | Succinylacetone, 17-hydroxyprogesterone | Modified Girard's reagents can significantly improve MS signal. |
| 21-2856 times increase (with HBP) | LC-MS/MS | Various aldehydes | Newly designed Girard's reagents show substantial signal enhancement. | |
| Limit of Detection (LOD) | 2.5-7 nM | LC-MS/MS | Various aldehydes | With HBP, a newly designed Girard's reagent. |
| Linearity (r²) | > 0.99 | LC-MS/MS | Urinary aldehydes | With HBP-d0/HBP-d5 isotope labeling. |
| Precision (%RSD) | ≤ 8.5% | LC-MS/MS | Urinary aldehydes | With HBP-d0/HBP-d5 isotope labeling. |
| Stability of Derivative | Girard hydrazones are generally stable. | - | - | The permanent positive charge enhances stability and ionization. |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and accurate results. Below are representative experimental protocols for the derivatization of volatile aldehydes using DNPH, dansyl hydrazine, and Girard's reagent T.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a general procedure and may require optimization for specific sample matrices and target aldehydes.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with 1% phosphoric acid).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sample containing volatile aldehydes.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC with a UV detector.
Procedure:
-
Sample Collection: Volatile aldehydes from air samples are typically collected by drawing air through a sorbent tube or impinger containing an acidified DNPH solution. For liquid samples, a known volume is taken.
-
Derivatization:
-
For air samples collected on sorbent tubes, the tube is eluted with acetonitrile to release the DNPH-aldehyde derivatives.
-
For liquid samples, the DNPH solution is added to the sample, and the mixture is incubated. Typical conditions are 30-60 minutes at room temperature or slightly elevated temperatures (e.g., 40°C). The reaction is often performed at an acidic pH (around 3).
-
-
Sample Cleanup (if necessary): The derivatized sample may be passed through a C18 SPE cartridge to remove excess reagent and interfering compounds. The cartridge is then washed, and the derivatives are eluted with acetonitrile.
-
Analysis: The eluate is analyzed by reverse-phase HPLC with UV detection, typically at a wavelength of 360 nm.
Derivatization with Dansyl Hydrazine
This protocol is a general guideline for derivatization prior to LC-MS or HPLC-Fluorescence analysis.
Materials:
-
Dansyl hydrazine solution (e.g., 10 mg/mL in acetonitrile).
-
Trichloroacetic acid (TCA) or other acid catalyst.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Sample containing volatile aldehydes.
-
LC-MS or HPLC with a fluorescence detector.
Procedure:
-
Sample Preparation: A known volume or weight of the sample is prepared in a suitable solvent (e.g., acetonitrile).
-
Derivatization:
-
An aliquot of the dansyl hydrazine solution is added to the sample.
-
An acid catalyst, such as TCA, is often added to facilitate the reaction.
-
The reaction mixture is incubated, for example, at 60°C for 30-60 minutes. The reaction is typically performed in the dark to prevent photodegradation of the dansyl group.
-
-
Analysis: The reaction mixture is diluted with an appropriate solvent and directly injected into the LC-MS or HPLC system. For fluorescence detection, typical excitation and emission wavelengths are around 340 nm and 520 nm, respectively.
Derivatization with Girard's Reagent T (GT)
This protocol provides a general framework for derivatizing aldehydes for LC-MS analysis.
Materials:
-
Girard's Reagent T (GT).
-
Reaction buffer (e.g., acetic acid in methanol/water).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Sample containing volatile aldehydes.
-
LC-MS system.
Procedure:
-
Sample Preparation: The sample is prepared in a suitable solvent mixture, such as methanol/water.
-
Derivatization:
-
A solution of Girard's Reagent T in the reaction buffer is added to the sample.
-
The mixture is incubated at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30 minutes to 2 hours).
-
-
Analysis: The reaction mixture is typically diluted and then analyzed by LC-MS in positive ion mode. The permanently charged quaternary ammonium group of the GT derivative ensures efficient ionization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the derivatization and analysis of volatile aldehydes.
References
A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine and Its Derivatives
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for the quantitative determination of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by representative experimental data.
The compound this compound is a substituted hydrazine derivative with applications in organic synthesis and as a potential pharmaceutical intermediate.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and impurity profiling. This guide will focus on a typical reversed-phase HPLC (RP-HPLC) method, a widely used technique in the pharmaceutical industry for its precision, accuracy, and robustness.[2]
Alternative Analytical Approaches
While HPLC is a common and powerful tool, other techniques can be employed for the analysis of hydrazine derivatives. One such alternative is Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step to improve the volatility and thermal stability of the analyte. For instance, derivatization with agents like pentafluorophenylhydrazine (PFPH) has been successfully used for the analysis of carbonyl compounds, showcasing the potential for derivatization-based GC-MS methods for hydrazine derivatives.[3][4]
This guide will present a hypothetical, yet representative, validation of an HPLC method and compare its performance characteristics with what could be expected from a GC-MS method.
High-Performance Liquid Chromatography (HPLC) Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines.[5][6]
Experimental Protocol: A Representative RP-HPLC Method
A hypothetical RP-HPLC method for the analysis of this compound could be established as follows.
Chromatographic Conditions:
-
Column: C18 bonded silica gel (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like acetonitrile to a known concentration.
Data Presentation: Summary of Validation Parameters
The following tables summarize the typical results obtained during the validation of an HPLC method for a pharmaceutical compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
| 50 | 99.5 ± 0.8 | 98.0% - 102.0% |
| 75 | 100.2 ± 0.5 | 98.0% - 102.0% |
| 100 | 99.8 ± 0.7 | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Precision Level | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 75 | 0.8% | ≤ 2.0% |
| Intermediate Precision | 75 | 1.2% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 6: Robustness
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | No significant change |
| Mobile Phase pH (± 0.2) | No significant change |
Comparison with an Alternative Method: GC-MS
A Gas Chromatography-Mass Spectrometry (GC-MS) method could also be developed for the analysis of this compound, likely after a derivatization step to enhance volatility.
Table 7: Comparative Overview of HPLC and GC-MS Methods
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Sample Volatility | Not a requirement. | The sample must be volatile and thermally stable, or amenable to derivatization. |
| Derivatization | Generally not required. | Often necessary for polar and non-volatile compounds like hydrazine derivatives. |
| Selectivity | Good, based on retention time and UV-Vis spectra. | Excellent, based on retention time and mass fragmentation patterns. |
| Sensitivity | Good, with LOD and LOQ typically in the ng/mL to µg/mL range. | Can be very high, especially with selected ion monitoring (SIM), potentially reaching pg/mL levels. |
| Instrumentation | Common in pharmaceutical quality control labs. | Also common, but perhaps less so for routine QC than HPLC. |
| Throughput | Generally high. | Can be lower due to longer run times and potential for sample preparation (derivatization). |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial setup to the final assessment of the method's suitability.
Caption: A flowchart illustrating the key stages of an HPLC method validation process.
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products.[5] For the analysis of "this compound" and its derivatives, a reversed-phase HPLC method offers a reliable, precise, and accurate approach suitable for routine quality control. While alternative methods like GC-MS can provide higher sensitivity and selectivity, they may require additional sample preparation steps such as derivatization. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. This guide provides a framework for understanding the validation process and comparing the performance of different analytical techniques.
References
- 1. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
Unraveling the Fragmentation Fingerprints: A Comparative Mass Spectrometry Analysis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine and its Analogs
For Immediate Release
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural characteristics of compounds through the analysis of their fragmentation patterns. This guide offers a detailed comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine and its derivatives, alongside experimentally-derived data for structurally related compounds. This objective comparison, supported by detailed experimental protocols and visual pathway diagrams, is designed to aid researchers, scientists, and drug development professionals in the identification and characterization of this class of compounds.
Predicted Fragmentation Analysis of this compound
The target molecule, this compound, with a molecular formula of C₈H₈F₃N₃O₂ and a molecular weight of 235.16 g/mol , is expected to exhibit a complex and informative fragmentation pattern under electron ionization. The presence of a nitro group, a trifluoromethyl group, and a methylhydrazine moiety suggests several competing fragmentation pathways. A key feature is the "ortho effect," a well-documented phenomenon in mass spectrometry where adjacent functional groups on an aromatic ring interact during fragmentation[1][2][3][4]. In this case, the ortho-nitro group is likely to interact with the hydrazine substituent.
Based on established fragmentation principles for similar compounds, the following key fragmentation pathways are predicted:
-
Alpha-Cleavage: A common fragmentation for amines and hydrazines, involving the cleavage of the bond adjacent to the nitrogen atom[5][6]. This would likely result in the loss of a methyl radical (•CH₃) or the cleavage of the N-N bond.
-
Nitro Group Fragmentation: Nitroaromatic compounds typically exhibit losses of NO (30 Da) and NO₂ (46 Da)[7].
-
Trifluoromethyl Group Fragmentation: The CF₃ group can be lost as a radical (•CF₃, 69 Da) or a fluorine atom (•F, 19 Da)[1].
-
Ortho Effect: The interaction between the ortho-nitro group and the hydrazine moiety is predicted to lead to the loss of a water molecule (H₂O, 18 Da) through hydrogen rearrangement from the hydrazine to the nitro group[1][4].
These predicted fragmentation pathways are summarized in the table below.
| Predicted Fragment Ion | m/z (Predicted) | Proposed Neutral Loss | Fragmentation Pathway |
| [M - •CH₃]⁺ | 220 | •CH₃ | Alpha-cleavage |
| [M - NO]⁺ | 205 | NO | Nitro group fragmentation |
| [M - H₂O]⁺• | 217 | H₂O | Ortho effect |
| [M - NO₂]⁺ | 189 | NO₂ | Nitro group fragmentation |
| [M - •CF₃]⁺ | 166 | •CF₃ | Trifluoromethyl group fragmentation |
| [C₆H₃(CF₃)(NO₂)]⁺ | 191 | •N(CH₃)NH₂ | Cleavage of the C-N bond |
| [CF₃NO₂]⁺• | 115 | C₇H₈N₂ | Rearrangement and cleavage |
Comparative Fragmentation Analysis
To provide a robust comparison, the known mass spectral data of two structurally analogous compounds, 2-nitro-4-(trifluoromethyl)aniline and N-methyl-N-phenylhydrazine , are presented.
2-Nitro-4-(trifluoromethyl)aniline
This compound shares the substituted nitro- and trifluoromethyl-phenyl core with the target molecule. Its mass spectrum provides a baseline for the fragmentation of this aromatic system.
| Fragment Ion | m/z (Experimental) | Proposed Neutral Loss | Reference |
| [M]⁺• | 206 | - | [3][8] |
| [M - NO]⁺• | 176 | NO | [3][8] |
| [M - NO₂]⁺ | 160 | NO₂ | [3][8] |
| [M - H₂O]⁺• | 188 | H₂O | [3][8] |
| [C₆H₃(CF₃)]⁺• | 145 | NO₂, H₂ | [3][8] |
N-Methyl-N-phenylhydrazine
This compound contains the N-methyl-N-arylhydrazine functionality, allowing for a comparison of the fragmentation behavior of the hydrazine side chain.
| Fragment Ion | m/z (Experimental) | Proposed Neutral Loss | Reference |
| [M]⁺• | 122 | - | [9] |
| [M - •CH₃]⁺ | 107 | •CH₃ | [9] |
| [C₆H₅]⁺ | 77 | •N(CH₃)NH₂ | [9] |
| [M - •NH₂]⁺ | 106 | •NH₂ | [9] |
Experimental Protocols
The following is a general experimental protocol for acquiring electron ionization mass spectra for the analysis of these compounds.
Instrumentation:
A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source is utilized.
Sample Preparation:
A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile (1-10 µg/mL).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/second
-
Inlet System: For GC-MS, a capillary column suitable for the separation of small organic molecules (e.g., DB-5ms) is used with a suitable temperature program. For direct insertion probe, the sample is introduced directly into the ion source and heated to achieve volatilization.
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using the DOT language.
Caption: Predicted major fragmentation pathways of this compound.
Caption: Key fragmentation pathways for comparative compounds.
Conclusion
The predicted mass spectral fragmentation of this compound is complex, offering multiple diagnostic ions that can aid in its identification. By comparing these predicted fragments with the known fragmentation patterns of 2-nitro-4-(trifluoromethyl)aniline and N-methyl-N-phenylhydrazine, researchers can gain a more confident understanding of the mass spectral behavior of this class of molecules. The interplay of the nitro, trifluoromethyl, and methylhydrazine groups, particularly the ortho effect, leads to a unique fragmentation fingerprint. This guide provides a foundational framework for the analysis of these and other related derivatives, facilitating more efficient and accurate structural elucidation in the research and development pipeline.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the NMR Characterization of Reaction Products of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of key reaction products derived from 1-methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. This technical document is designed for researchers in synthetic chemistry and drug development, offering objective comparisons based on predicted spectral data and established experimental protocols.
Introduction: this compound is a critical chemical intermediate, notably utilized in the synthesis of non-steroidal anti-androgen drugs such as Flutamide. Understanding the spectroscopic signatures of its reaction products is essential for reaction monitoring, quality control, and the unambiguous identification of synthesized compounds. This guide focuses on two primary reaction pathways: the reduction of the nitro group and the acylation of the hydrazine moiety.
Reaction Pathways and Product Comparison
Two principal reactions of this compound are detailed below:
-
Reduction of the Nitro Group: The selective reduction of the nitro group to a primary amine yields 1-amino-2-(1-methylhydrazinyl)-5-(trifluoromethyl)benzene. This transformation significantly alters the electronic environment of the aromatic ring, leading to characteristic upfield shifts in the ¹H and ¹³C NMR spectra.
-
Acylation of the Hydrazine: Acylation of the terminal nitrogen of the hydrazine moiety with a reagent like isobutyryl chloride leads to an amide, a key step in the synthesis of Flutamide-like structures. This reaction introduces a new spin system and changes the electronic nature of the hydrazine group.
Comparative NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the starting material and its primary reaction products. These tables are designed for easy comparison of chemical shifts (δ) in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -NH₂/-NH (δ, ppm) | -CH₃ (δ, ppm) | Other Protons (δ, ppm) |
| Starting Material (1-Methyl-1-(2-nitro-4-(CF₃)phenyl)hydrazine) | 8.1 (d), 7.8 (dd), 7.5 (d) | 4.5 (br s, -NH₂) | 3.1 (s) | - |
| Reduction Product (1-Amino-2-(1-methylhydrazinyl)-5-(CF₃)benzene) | 7.2 (d), 6.8 (dd), 6.7 (d) | 3.8 (br s, Ar-NH₂) | 2.9 (s) | 3.5 (br s, -NH₂) |
| Acylation Product (N'-(2-nitro-4-(CF₃)phenyl)-N'-methylisobutyrohydrazide) | 8.2 (d), 7.9 (dd), 7.6 (d) | 8.5 (br s, -NH) | 3.3 (s) | 2.6 (septet, -CH), 1.2 (d, -C(CH₃)₂) |
Table 2: Predicted ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Aromatic C (δ, ppm) | C=O (δ, ppm) | -CH₃ (δ, ppm) | CF₃ (δ, ppm) | Other C (δ, ppm) |
| Starting Material (1-Methyl-1-(2-nitro-4-(CF₃)phenyl)hydrazine) | 148, 135 (q), 130, 125, 122 (q), 118 | - | 40 | 124 (q) | - |
| Reduction Product (1-Amino-2-(1-methylhydrazinyl)-5-(CF₃)benzene) | 145, 128, 125 (q), 120, 118 (q), 115 | - | 42 | 126 (q) | - |
| Acylation Product (N'-(2-nitro-4-(CF₃)phenyl)-N'-methylisobutyrohydrazide) | 149, 136 (q), 131, 126, 123 (q), 119 | 175 | 38 | 124 (q) | 35 (-CH), 19 (-C(CH₃)₂) |
Table 3: Predicted ¹⁹F NMR Spectral Data Comparison (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Starting Material (1-Methyl-1-(2-nitro-4-(CF₃)phenyl)hydrazine) | ~ -62.5 |
| Reduction Product (1-Amino-2-(1-methylhydrazinyl)-5-(CF₃)benzene) | ~ -61.8 |
| Acylation Product (N'-(2-nitro-4-(CF₃)phenyl)-N'-methylisobutyrohydrazide) | ~ -62.7 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Protocol 1: Reduction of this compound
This protocol describes a standard catalytic transfer hydrogenation method.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Reagent Addition: Heat the suspension to 60°C. Add hydrazine hydrate (4.0 mmol) dropwise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (3 x 10 mL). Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aniline derivative.
Protocol 2: Acylation of this compound
This protocol outlines the acylation using an acyl chloride.
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM) (15 mL) in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.2 mmol) as a base.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of isobutyryl chloride (1.1 mmol) in anhydrous DCM (5 mL) dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by adding 1M HCl (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified acylated product.
Workflow Visualization
The general workflow for the synthesis and characterization process is outlined below.
This guide serves as a foundational resource for the synthesis and characterization of derivatives of this compound. By comparing the predicted NMR data across different reaction products, researchers can more effectively identify and characterize their synthesized compounds.
A Comparative Guide to the Quantitative Analysis of Carbonyls for Researchers and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of carbonyl compounds—aldehydes and ketones—is paramount for researchers, scientists, and professionals in drug development. These compounds are not only key intermediates in organic synthesis but also significant biomarkers of oxidative stress and indicators of stability in pharmaceutical formulations. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of carbonyls, with a special focus on the potential utility of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine" in relation to established and emerging techniques.
While specific performance data for this compound is not extensively documented in publicly available literature, its structural features suggest it belongs to a class of derivatizing agents designed for enhanced detection. The presence of a trifluoromethyl group, for instance, could potentially offer advantages in certain analytical techniques like mass spectrometry. This guide will, therefore, use the well-established 2,4-dinitrophenylhydrazine (DNPH) method as a benchmark to compare and contrast with other innovative approaches, providing a clear perspective on the current state of carbonyl analysis.
Comparison of Carbonyl Quantification Methods
The selection of an appropriate method for carbonyl quantification is contingent on various factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available analytical instrumentation. The following table summarizes the key performance characteristics of several prominent methods.
| Method | Reagent/Principle | Detection | Advantages | Disadvantages |
| DNPH Method | 2,4-Dinitrophenylhydrazine | HPLC-UV, LC-MS | Well-established, robust, good for a wide range of carbonyls.[1][2] | Formation of E/Z isomers can complicate analysis[3], potential for interference from ozone. |
| Fluorescent Probes | e.g., Rhodamine B hydrazide, N-propyl-4-hydrazino-1,8-naphthalimide (NPHNA) | Fluorescence Spectroscopy, HPLC-Fluorescence | High sensitivity, suitable for cellular imaging and in-situ analysis.[4][5] | Can be selective for certain types of carbonyls, potential for photobleaching. |
| PFBHA Derivatization | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | GC-MS | High sensitivity and selectivity, suitable for volatile carbonyls. | Requires GC-MS instrumentation, derivatization can be complex. |
| Direct GC-MS Analysis | No derivatization | Mass Spectrometry | Faster sample preparation, avoids use of potentially hazardous reagents. | May not be suitable for all carbonyls, lower sensitivity for some compounds compared to derivatization methods.[6] |
| Novel Hydrazine Reagents | e.g., 4-(9-fluorenylmethyloxycarbonyl)phenylhydrazine (FmPH), DMNTH | HPLC-UV, MALDI-MS | Can offer improved sensitivity and specificity for certain applications.[7] | May not be as broadly applicable as DNPH, less established methods. |
| This compound | Hydrazine derivative | (Predicted) HPLC-UV, LC-MS | Trifluoromethyl group may enhance MS signal, potential for high sensitivity. | Limited publicly available data on performance and protocols. |
Experimental Protocols
Quantitative Analysis of Carbonyls using the DNPH Method
This protocol outlines the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing carbonyl compounds
-
Standard solutions of carbonyl-DNPH derivatives
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Collection: Carbonyl compounds from air samples are typically collected by drawing air through a DNPH-coated silica gel cartridge. For liquid samples, a known volume is taken.
-
Derivatization: The collected carbonyls are allowed to react with the DNPH to form stable 2,4-dinitrophenylhydrazone derivatives.[2] This reaction is acid-catalyzed.
-
Extraction: The hydrazone derivatives are eluted from the cartridge or extracted from the liquid sample using acetonitrile.
-
Analysis by HPLC-UV:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: The eluting hydrazones are detected by a UV detector at a wavelength of approximately 360 nm.
-
-
Quantification: The concentration of each carbonyl compound is determined by comparing the peak areas from the sample chromatogram to those of standard solutions of the corresponding carbonyl-DNPH derivatives.
General Protocol for Fluorescent Probe-Based Carbonyl Quantification
This protocol provides a general workflow for the use of a fluorescent hydrazine-based probe for the quantification of carbonyls.
Materials:
-
Fluorescent hydrazine probe (e.g., Rhodamine B hydrazide) solution
-
Buffer solution (appropriate for the specific probe and sample)
-
Sample containing carbonyl compounds
-
Fluorometer or fluorescence microscope
Procedure:
-
Sample Preparation: The sample (e.g., cell lysate, tissue homogenate, or a solution) is prepared in a suitable buffer.
-
Probe Incubation: The fluorescent probe solution is added to the sample. The mixture is incubated for a specific time at a controlled temperature to allow the reaction between the probe and carbonyl groups to complete.
-
Fluorescence Measurement: The fluorescence intensity of the sample is measured using a fluorometer at the specific excitation and emission wavelengths for the probe-carbonyl adduct.
-
Quantification: A standard curve is generated using known concentrations of a standard carbonyl compound. The concentration of carbonyls in the sample is determined by interpolating its fluorescence intensity on the standard curve.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the logical relationships between different analytical strategies, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantitative analysis of carbonyls using a derivatization-based method.
Caption: A logical diagram comparing the primary advantages and disadvantages of different carbonyl analysis methods.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 120940-43-4 | Benchchem [benchchem.com]
- 3. Carbonyl scavenger and antiatherogenic effects of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds and its application in HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quantitative microanalysis of carbonyl compounds - Analyst (RSC Publishing) [pubs.rsc.org]
performance of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine" in complex sample matrices
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of carbonyl compounds in complex biological matrices is a critical aspect of various research fields, including drug development and clinical diagnostics. Chemical derivatization is a widely employed strategy to enhance the analytical performance of methods for detecting these compounds. This guide focuses on the performance of derivatization agents for the analysis of carbonyls in complex sample matrices.
While this guide was initially intended to focus on the performance of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine," a comprehensive review of the scientific literature and available data has revealed a lack of published studies detailing its application and performance in biological samples. Therefore, this guide will provide a comparative analysis of two well-established and widely used derivatization reagents for carbonyl compounds: 2,4-Dinitrophenylhydrazine (DNPH) and 3-Nitrophenylhydrazine (3-NPH) .
This guide presents a detailed comparison of their performance characteristics, supported by experimental data from peer-reviewed studies. It includes structured data tables for easy comparison, detailed experimental protocols, and visualizations of the analytical workflows to assist researchers in selecting the most appropriate reagent and methodology for their specific needs.
Introduction to Carbonyl Derivatization
Carbonyl compounds, such as aldehydes and ketones, are often present at low concentrations in complex biological matrices like plasma and urine. Their direct analysis can be challenging due to their low molecular weight, high polarity, and lack of strong chromophores or ionizable groups, which limits their sensitivity in common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).
Derivatization is a chemical modification process that converts the target analyte into a derivative with improved analytical properties. For carbonyl compounds, hydrazine-based reagents are frequently used to form stable hydrazone derivatives. This process can:
-
Enhance detectability: By introducing a chromophore for UV detection or a readily ionizable group for mass spectrometry.
-
Improve chromatographic separation: By increasing the hydrophobicity and molecular weight of the analytes.
-
Increase stability: By converting reactive carbonyls into more stable derivatives.
Comparative Analysis of Derivatization Reagents
This section provides a detailed comparison of the performance of DNPH and 3-NPH for the derivatization and subsequent analysis of carbonyl compounds in biological matrices.
Performance Data
The following tables summarize the quantitative performance data for DNPH and 3-NPH based on published analytical methods for the analysis of various carbonyl compounds in complex sample matrices.
Table 1: Performance of 2,4-Dinitrophenylhydrazine (DNPH) in Biological Matrices
| Analyte(s) | Matrix | Analytical Method | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| Malondialdehyde (MDA) | Human Plasma | HPLC-UV | - | - | >0.99 | - | [1] |
| Low-molecular mass aldehydes | Human Urine | LC-MS/MS | 15 - 65 ng/L | - | >0.99 | 92 - 100 | [2] |
| Hexanal, Heptanal | Human Urine | HPLC-DAD | 1.00 & 0.73 µmol/L | - | >0.99 | 88 - 111 | [3] |
| Various Carbonyls | Aqueous, Soil | HPLC-UV | See Table 1 & 2 in source | - | - | - | [4] |
Table 2: Performance of 3-Nitrophenylhydrazine (3-NPH) in Biological Matrices
| Analyte(s) | Matrix | Analytical Method | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| Reactive Aldehydes (MDA, ACR, HHE, HNE) | Brain Tissue | LC-MS/MS | 0.1 - 2 fmol (on-column) | - | >0.99 | 88.5 - 110.8 | [5] |
| N-Acyl Glycines | Plasma, Urine | LC-MS | - | - | - | - | [6][7] |
| Short-chain fatty acids | Human Serum | LC-MS/MS | - | - | >0.99 | - | [8] |
| Carboxylic Acids | Biological Matrix | UPLC/ESI-MS | high fmol to low pmol (on-column) | high fmol to low pmol (on-column) | >0.99 | 89.5 - 114.8 | [9] |
Note: LOD (Limit of Detection), LOQ (Limit of Quantitation). The performance metrics can vary depending on the specific analyte, instrumentation, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the derivatization of carbonyl compounds in biological samples using DNPH and 3-NPH, based on established and validated methods from the literature.
Protocol 1: Derivatization of Aldehydes in Human Urine using DNPH followed by LC-MS/MS Analysis[2]
1. Sample Preparation:
- Dilute urine samples twofold with 0.3 M hydrochloric acid.
2. Derivatization and Solid-Phase Extraction (SPE):
- Prepare a LiChrolut EN SPE column impregnated with 2,4-dinitrophenylhydrazine.
- Aspirate the diluted urine sample through the DNPH-impregnated SPE column to allow for simultaneous cleanup, derivatization, and preconcentration of the aldehydes.
3. Elution:
- Elute the formed hydrazone derivatives from the SPE column with acetonitrile.
4. LC-MS/MS Analysis:
- Inject an aliquot of the eluate directly into the LC-MS/MS system.
- Chromatographic Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: A suitable gradient of acetonitrile and water with an appropriate modifier (e.g., formic acid).
- Mass Spectrometry Conditions:
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
- Detection: Selected Reaction Monitoring (SRM) for the specific transitions of the target aldehyde-DNPH derivatives.
Protocol 2: Derivatization of Reactive Aldehydes in Brain Tissue using 3-NPH followed by LC-MS/MS Analysis[5]
1. Sample Homogenization and Protein Precipitation:
- Homogenize brain tissue in a suitable buffer (e.g., PBS).
- Add 20% trichloroacetic acid (TCA) to the homogenate for protein precipitation.
- Vortex and centrifuge the sample at 15,000 rpm at 4°C for 10 minutes.
- Collect the supernatant for derivatization.
2. Derivatization:
- Mix 50 µL of the supernatant with 100 µL of 25 mM 3-NPH solution.
- Incubate the mixture at 20°C for 30 minutes.
- Cool the reaction mixture on ice for 1 minute.
3. LC-MS/MS Analysis:
- Inject an aliquot of the derivatized sample into the LC-MS/MS system.
- Chromatographic Conditions:
- Column: Kinetex C8 column (2.6 µm, 2.1 × 100 mm).
- Mobile Phase A: 0.05% formic acid in water.
- Mobile Phase B: 0.05% formic acid in methanol.
- Employ a suitable gradient elution profile.
- Mass Spectrometry Conditions:
- Ionization Mode: ESI in positive mode for MDA and negative mode for ACR, HHE, and HNE.
- Detection: Selected Reaction Monitoring (SRM) for the specific transitions of the target aldehyde-3-NPH derivatives.
Visualizations
The following diagrams illustrate the general workflows for the derivatization and analysis of carbonyl compounds in complex matrices.
References
- 1. High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparison of detection limits for different hydrazine derivatizing agents
For researchers, scientists, and drug development professionals, the accurate quantification of hydrazine, a reactive and potentially genotoxic compound, is of paramount importance. This guide provides an objective comparison of common derivatizing agents used to enhance the detection of hydrazine, supported by experimental data and detailed methodologies.
The inherent properties of hydrazine, such as its high polarity and lack of a strong chromophore, present analytical challenges. Derivatization, a process of chemically modifying a compound to improve its analytical characteristics, is a widely employed strategy to overcome these hurdles. This guide explores the performance of several key derivatizing agents, offering a comprehensive overview to aid in the selection of the most appropriate method for specific analytical needs.
Performance Comparison of Hydrazine Derivatizing Agents
The choice of derivatizing agent significantly impacts the sensitivity and selectivity of hydrazine detection. The following table summarizes the detection limits and key experimental parameters for several commonly used reagents.
| Derivatizing Agent | Analytical Method | Detection Limit (LOD) | Key Reaction Conditions |
| p-Dimethylaminobenzaldehyde (p-DMAB) | Spectrophotometry | 0.0132 µg/mL[1] | 1M Nitric Acid, Room Temperature, 5 minutes[2] |
| LC-MS/MS | 0.003 ng/mL (instrumental)[3] | Not specified | |
| 5-Nitro-2-furaldehyde | Spectrophotometry | 5 µg/L | pH 5, 2 mM reagent, 60°C, 40 minutes[4] |
| p-Tolualdehyde | HPLC-MS/MS | 0.002 ng/mL[5] | Ultrasonic manipulation, 40 minutes[5] |
| Ninhydrin | Spectrophotometry | Not explicitly stated for hydrazine, but the method is described. | pH 9, 85°C, 10 minutes[6] |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | HPLC-UV | 0.2 µg/mL (for formaldehyde derivative)[7] | Acidic medium (e.g., HCl or H₂SO₄)[7][8] |
| Dansyl Chloride | CZE-UV | 7 - 50 µg/L (for other biogenic amines) | Alkaline pH (~9.5), elevated temperature[9] |
| Acetone | GC-MS/MS | 0.70 ng/L | Direct aqueous-phase derivatization[10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols for some of the key derivatizing agents.
p-Dimethylaminobenzaldehyde (p-DMAB) for Spectrophotometric Detection
This method is based on the reaction of hydrazine with p-DMAB in an acidic medium to form a stable yellow-colored azine complex.
-
Reagents:
-
p-Dimethylaminobenzaldehyde (p-DMAB) solution
-
Nitric Acid (1M)
-
Hydrazine standard solutions
-
-
Procedure:
-
To a known volume of the sample containing hydrazine, add the p-DMAB solution.
-
Acidify the mixture with 1M nitric acid.
-
Allow the reaction to proceed at room temperature for approximately 5 minutes for complete color development.[2]
-
Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (typically around 454-458 nm).[1][11]
-
Quantify the hydrazine concentration by comparing the absorbance to a calibration curve prepared from standard hydrazine solutions.
-
5-Nitro-2-furaldehyde for Spectrophotometric Detection
This agent reacts with hydrazine to produce a colored derivative suitable for spectrophotometric analysis.
-
Reagents:
-
5-Nitro-2-furaldehyde solution (2 mM)
-
Buffer solution (pH 5)
-
Hydrazine standard solutions
-
-
Procedure:
-
Mix the sample containing hydrazine with the 5-Nitro-2-furaldehyde solution.
-
Adjust the pH of the mixture to 5 using a suitable buffer.
-
Incubate the reaction mixture at 60°C for 40 minutes.[4]
-
After cooling to room temperature, measure the absorbance of the solution at its maximum absorption wavelength.
-
Determine the hydrazine concentration using a standard calibration curve.
-
p-Tolualdehyde for HPLC-MS/MS Detection
This method offers high sensitivity and is suitable for complex matrices.
-
Reagents:
-
p-Tolualdehyde solution
-
Organic solvent (e.g., acetonitrile)
-
Hydrazine standard solutions
-
-
Procedure:
-
To the sample, add the p-tolualdehyde derivatizing agent.
-
Facilitate the reaction using ultrasonic manipulation for approximately 40 minutes.[5]
-
The resulting derivative is then analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[5]
-
Separation is typically achieved on a C18 column with a gradient elution.[5]
-
Ninhydrin for Spectrophotometric Detection
Ninhydrin reacts with the primary amino group of hydrazine to form a colored product.
-
Reagents:
-
Procedure:
-
In a reaction vessel, combine the sample, ninhydrin solution, and phosphate buffer (pH 9).[6]
-
Heat the mixture in a water bath at 85°C for 10 minutes to facilitate the color-forming reaction.[6]
-
After cooling, measure the absorbance of the resulting red-brown complex at its maximum absorbance wavelength (around 425 nm).[6]
-
Construct a calibration curve using hydrazine standards to quantify the concentration in the sample.
-
Experimental Workflow
The general process for hydrazine derivatization and analysis follows a consistent logical flow, as illustrated in the diagram below. This workflow outlines the key stages from initial sample handling to the final data analysis.
Caption: A generalized workflow for hydrazine analysis.
This guide provides a foundational understanding of the comparative performance of various hydrazine derivatizing agents. The selection of an optimal agent will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available analytical instrumentation. For regulated environments, thorough method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 2. scribd.com [scribd.com]
- 3. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. ijcpa.in [ijcpa.in]
- 8. iomcworld.com [iomcworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine and its Parent Hydrazine
For Immediate Release
[City, State] – [Date] – A detailed spectroscopic comparison of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine" and its parent compound, "(2-nitro-4-(trifluoromethyl)phenyl)hydrazine," is presented here for researchers, scientists, and drug development professionals. This guide offers an objective analysis of the structural differences and their impact on key spectroscopic signatures, supported by predicted data and generalized experimental protocols.
The addition of a methyl group to the hydrazine moiety introduces distinct changes in the spectroscopic properties of the molecule. This comparison elucidates these differences through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing valuable insights for characterization and analysis in a research and development setting.
Chemical Structures
| Compound | Chemical Structure |
| Parent Hydrazine (2-nitro-4-(trifluoromethyl)phenyl)hydrazineCAS: 1513-50-4Formula: C₇H₆F₃N₃O₂MW: 221.14 g/mol [1] | |
| Methylated Hydrazine this compoundCAS: 120940-43-4Formula: C₈H₈F₃N₃O₂MW: 235.16 g/mol [2] |
Comparative Spectroscopic Data
Due to the limited availability of direct experimental spectra in the public domain, the following tables present predicted and characteristic spectroscopic data based on the known effects of the functional groups present in the molecules.
¹H NMR Spectroscopy
The primary difference in the ¹H NMR spectra is the appearance of a signal corresponding to the methyl protons in the methylated hydrazine and the absence of one of the N-H protons.
| Compound | Aromatic Protons (ppm) | N-H Protons (ppm) | CH₃ Protons (ppm) |
| Parent Hydrazine | 7.0 - 8.5 (m) | ~5.0 (br s, 2H), ~8.5 (br s, 1H) | - |
| Methylated Hydrazine | 7.0 - 8.5 (m) | ~5.0 (br s, 2H) | ~3.0 (s, 3H) |
¹³C NMR Spectroscopy
The methylated hydrazine will exhibit an additional signal in the aliphatic region corresponding to the methyl carbon.
| Compound | Aromatic Carbons (ppm) | CF₃ Carbon (ppm) | CH₃ Carbon (ppm) |
| Parent Hydrazine | 110 - 150 | ~120-125 (q) | - |
| Methylated Hydrazine | 110 - 150 | ~120-125 (q) | ~30-40 |
Infrared (IR) Spectroscopy
Key differences in the IR spectra arise from the N-H stretching and bending vibrations. The parent hydrazine will show characteristic N-H stretches, which will be altered in the methylated derivative.
| Functional Group | Parent Hydrazine (cm⁻¹) | Methylated Hydrazine (cm⁻¹) | Vibrational Mode |
| N-H Stretch | ~3300-3400 (two bands) | ~3300-3400 (one band) | Stretching |
| C-H Aromatic | ~3000-3100 | ~3000-3100 | Stretching |
| C-H Aliphatic | - | ~2850-2960 | Stretching |
| C=C Aromatic | ~1600, ~1475 | ~1600, ~1475 | Stretching |
| NO₂ Asymmetric | ~1530-1550[3] | ~1530-1550[3] | Stretching |
| NO₂ Symmetric | ~1340-1360[3] | ~1340-1360[3] | Stretching |
| C-F (CF₃) | ~1100-1300 (strong, multiple bands) | ~1100-1300 (strong, multiple bands) | Stretching |
| N-H Bend | ~1600-1650 | Reduced or absent | Bending |
Mass Spectrometry (MS)
The molecular ion peak will differ by 14 m/z units, corresponding to the mass of the methyl group. Fragmentation patterns will also vary due to the presence of the N-methyl group.
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| Parent Hydrazine | 221 | Loss of NO₂, loss of NH₂NH, cleavage of the hydrazine bond.[4] |
| Methylated Hydrazine | 235 | Loss of NO₂, loss of CH₃NHNH, cleavage of the hydrazine bond, loss of CH₃ radical. |
UV-Vis Spectroscopy
The electronic transitions responsible for UV-Vis absorption are primarily associated with the nitrophenyl chromophore. The addition of a methyl group is expected to cause a slight red shift (bathochromic shift) in the absorption maximum.
| Compound | Predicted λmax (nm) | Solvent |
| Parent Hydrazine | ~350-380 | Ethanol/Methanol |
| Methylated Hydrazine | ~355-385 | Ethanol/Methanol |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be required compared to ¹H NMR.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For liquid samples, a thin film between salt plates can be used.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. For fragmentation analysis, perform tandem MS (MS/MS) experiments.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-600 nm. Use the pure solvent as a blank.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the two hydrazine derivatives.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
The subject compound is classified as hazardous, being harmful if swallowed, in contact with skin, or inhaled, and causing significant skin and eye irritation.[1] Therefore, all waste containing this chemical, including contaminated materials and excess reagents, must be treated as hazardous waste.[2]
Chemical and Physical Properties
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Physical State | Solid Crystalline[1] |
| Appearance | Orange[1] |
| Melting Point | 64 - 67 °C / 147.2 - 152.6 °F[1] |
| Hazards | Acute oral, dermal, and inhalation toxicity (Category 4); Skin and eye irritation (Category 2)[1] |
Immediate Safety and Handling Protocols
Prior to handling, it is imperative to be familiar with the Safety Data Sheet (SDS) and to work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet ANSI standard Z-87.1. A face shield is recommended if there is a high potential for splashing.[1][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4]
-
Body Protection: A lab coat, long pants, and closed-toed footwear are mandatory.[4]
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Waste Collection:
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[2][6]
-
The container must be made of a compatible material, be securely sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[2][6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
It is recommended to store the container under an inert atmosphere if possible, as the pure compound is best stored this way.[1]
-
-
Arranging for Disposal:
Spill Management
In the event of a small spill, adhere to the following procedure:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work within a chemical fume hood if possible.
-
Wear Appropriate PPE: Don the full PPE as described above.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2]
-
Collect Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]
-
Decontaminate Area: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[2]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[2]
Decontamination and Neutralization of Residual Quantities
For the decontamination of emptied containers or the neutralization of very small residual amounts, a cautious approach using an oxidizing agent may be considered. This procedure is based on general guidance for hydrazine compounds and should be performed with extreme care, as its efficacy and safety for this specific substituted hydrazine have not been definitively established. Always test on a microscale first.
Caution: This procedure may generate heat and gas. Perform in a fume hood with appropriate shielding.
-
Dilution: Dilute the residual hydrazine-containing material with a large amount of water to a concentration of 5% or less.
-
Neutralization: Slowly add an equal volume of a 5% aqueous solution of calcium hypochlorite or hydrogen peroxide.[2] The reaction should be stirred gently.
-
Verification: Test for the presence of residual hydrazine using an appropriate method, such as a boiler water test kit with p-dimethylaminobenzaldehyde reagent, to ensure complete neutralization.[2]
-
Disposal of Neutralized Solution: Even after neutralization, the resulting solution should be collected and disposed of as hazardous waste, as the reaction byproducts may also be hazardous.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
For Immediate Reference: CAS Number 120940-43-4
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Chemical Hazards: This compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile gloves.[3] | To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][3] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3] Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] | To protect against splashes and vapors that can cause serious eye irritation.[1][3] |
| Skin and Body Protection | A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes made of rubber or leather.[3][5] A chemical-resistant apron is also recommended.[5] | To prevent skin exposure to the chemical.[1][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[3] | The substance is harmful if inhaled and can cause respiratory irritation.[1] Respirators should be used as a last line of defense.[3][6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[4]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]
Handling Procedures:
-
Before starting any work, ensure all required PPE is correctly worn.
-
Avoid direct contact with the substance.[2]
-
Do not create dust.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store under an inert atmosphere, such as nitrogen, is recommended.[1][3]
-
Isolate from oxidizing materials and acids.[3]
-
Use secondary containment for all containers.[3]
Disposal Plan
Spill Response:
-
In case of a spill, immediately notify others in the vicinity.[5]
-
Evacuate the area and prevent unauthorized personnel from entering.[2]
-
If safe to do so, prevent the spill from entering drains.[2]
-
For cleanup, wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][4]
Waste Disposal:
-
Dispose of the chemical and its container at an approved waste disposal facility.[1]
-
All disposal activities must comply with local, state, and federal environmental regulations.[2]
Experimental Workflow and Safety Protocol
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
